molecular formula C10H8FNO2S B023246 5-(4-Fluorobenzyl)thiazolidine-2,4-dione CAS No. 291536-42-0

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Cat. No.: B023246
CAS No.: 291536-42-0
M. Wt: 225.24 g/mol
InChI Key: KXGHAWOYZKFFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorobenzyl)thiazolidine-2,4-dione (CAS Number: 291536-42-0) is a high-value thiazolidine-2,4-dione (TZD) derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 8 FNO 2 S and a molecular weight of 225.24 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Key Research Applications and Value: Antidiabetic and Metabolic Research: This compound is a key intermediate in the exploration of new thiazolidinedione-based therapeutics. TZDs are known to function primarily as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity and demonstrating significant antihyperglycemic effects . Research into derivatives has also expanded to include their potential as aldose reductase inhibitors (ARIs), targeting the polyol pathway to prevent diabetic complications like neuropathy and retinopathy . Antimicrobial Investigations: Beyond metabolic diseases, the TZD scaffold exhibits potent antimicrobial properties. The mechanism is attributed to the inhibition of cytoplasmic Mur ligases—essential enzymes for bacterial cell wall peptidoglycan biosynthesis. Disruption of this pathway makes derivatives promising leads for developing new anti-infective agents . Anticancer and Antiproliferative Screening: Structural hybrids incorporating the TZD core, such as 5-benzylidene derivatives, have demonstrated promising in vitro antitumor activities against various cancer cell lines, including HCT116 and HeLa. The mechanisms may involve induction of apoptosis, cell cycle arrest, and inhibition of kinases like VEGFR-2, often independent of PPAR-γ activation . Antioxidant Activity: Derivatives of this scaffold have shown the capacity to act as reactive oxygen species (ROS) scavengers, providing a foundation for research into oxidative stress-related pathologies . Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHAWOYZKFFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433404
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291536-42-0
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of synthetic compounds. While specific quantitative data for this particular analogue is not extensively available in publicly accessible literature, its mechanism of action can be thoroughly understood through the well-established pharmacology of the TZD scaffold. The primary mechanism of action for this class of compounds is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. A secondary mechanism identified for some TZD derivatives is the inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. This technical guide delineates these core mechanisms, provides representative quantitative data for the TZD class, details relevant experimental protocols, and visualizes the associated signaling pathways.

Primary Mechanism of Action: PPARγ Agonism

Thiazolidinediones are renowned for their role as selective agonists of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon activation, it modulates the expression of a multitude of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[2]

The activation of PPARγ by a TZD ligand like this compound initiates a cascade of molecular events. The ligand binds to the ligand-binding domain of PPARγ, inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins. The resulting complex then heterodimerizes with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to the observed physiological effects.[3]

The downstream consequences of PPARγ activation are central to the therapeutic effects of TZDs. In adipose tissue, PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[2] This leads to a decrease in circulating free fatty acids, thereby improving insulin sensitivity in muscle and liver tissues. Furthermore, PPARγ activation enhances the expression of genes involved in glucose transport, such as GLUT4, facilitating glucose uptake from the bloodstream.[2]

Signaling Pathway Diagram

PPAR_gamma_pathway TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPARγ TZD->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with Coactivators Co-activator Proteins PPARg->Coactivators Recruits PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Improved Insulin Sensitivity Increased Glucose Uptake Lipid Metabolism Regulation Proteins->MetabolicEffects Leads to

Caption: PPARγ signaling pathway activated by this compound.

Secondary Mechanism of Action: Aldose Reductase Inhibition

Several studies have identified derivatives of thiazolidine-2,4-dione as inhibitors of aldose reductase.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which has been implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.

By inhibiting aldose reductase, this compound could potentially mitigate the long-term complications associated with diabetes. The inhibition of this enzyme prevents the conversion of glucose to sorbitol, thereby reducing its intracellular accumulation and the subsequent osmotic stress and cellular damage.

Experimental Workflow Diagram

Aldose_Reductase_Inhibition_Workflow Start Start: Assess Aldose Reductase Inhibition PrepareReagents Prepare Reagents: - Aldose Reductase Enzyme - NADPH (Cofactor) - DL-glyceraldehyde (Substrate) - Test Compound Start->PrepareReagents AssaySetup Set up Reaction Mixture in Cuvette: Buffer, NADPH, Enzyme, and Test Compound/Vehicle PrepareReagents->AssaySetup InitiateReaction Initiate Reaction by Adding Substrate AssaySetup->InitiateReaction MeasureAbsorbance Monitor Decrease in Absorbance at 340 nm (NADPH oxidation) InitiateReaction->MeasureAbsorbance CalculateActivity Calculate Rate of Reaction (ΔAbs/min) MeasureAbsorbance->CalculateActivity DetermineIC50 Determine IC50 Value from Dose-Response Curve CalculateActivity->DetermineIC50

Caption: Experimental workflow for determining aldose reductase inhibitory activity.

Quantitative Data

CompoundTargetAssay TypeValueReference
RosiglitazonePPARγTransactivationEC50 = 0.047 µM[3]
PioglitazonePPARγTransactivationEC50 = 0.015 µM[3]
(Z)-3-(benzo[d]thiazol-2-ylmethyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione (Hybrid 8b)Aldose ReductaseEnzyme InhibitionIC50 = 0.16 µM[5]
5-benzyl-2,4-thiazolidinedione derivativeAldose ReductaseEnzyme InhibitionIC50 = 1.01 mM[6]

Note: The provided data is for illustrative purposes to demonstrate the range of activities observed within the thiazolidinedione class. The actual activity of this compound may vary.

Experimental Protocols

PPARγ Transactivation Assay (General Protocol)

This protocol outlines a general method for assessing the activation of PPARγ by a test compound using a cell-based reporter gene assay.

Objective: To determine the EC50 value of a test compound for PPARγ activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for human PPARγ and RXRα

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Transfection reagent

  • Test compound (this compound)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the PPARγ and RXRα expression vectors and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or positive control.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of aldose reductase.[7][8][9][10]

Objective: To determine the IC50 value of a test compound for aldose reductase inhibition.

Materials:

  • Purified or partially purified aldose reductase (e.g., from bovine lens)[9]

  • Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)[7]

  • NADPH solution (e.g., 2.5 mM in buffer)[7]

  • DL-glyceraldehyde solution (e.g., 50 mM in buffer)[7]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epalrestat or Quercetin)[7]

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

    • Add the test compound at various concentrations to the sample cuvettes.

    • Add the vehicle (e.g., DMSO) to the control cuvette.

    • Prepare a blank cuvette containing all components except the substrate.

  • Reaction Initiation and Measurement:

    • Pre-incubate the cuvettes at a specified temperature (e.g., 37°C) for a few minutes.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all cuvettes except the blank.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).[7]

  • Data Analysis:

    • Calculate the rate of the reaction (ΔOD/min) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[10]

Conclusion

The mechanism of action of this compound is primarily attributed to its function as a PPARγ agonist, a characteristic feature of the thiazolidinedione class. This interaction triggers a signaling cascade that ultimately leads to improved insulin sensitivity and glucose homeostasis. Additionally, its potential to inhibit aldose reductase presents a promising avenue for addressing diabetic complications. While further studies are required to quantify the specific potency of this particular analogue, the established pharmacology of the TZD scaffold provides a robust framework for understanding its biological effects. The experimental protocols detailed herein offer standardized methods for the continued investigation and characterization of this and similar compounds.

References

An In-Depth Technical Guide to 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: Synthesis, Biological Evaluation, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and known biological targets of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed methodologies and insights into the therapeutic potential of this compound class.

Introduction

Thiazolidine-2,4-diones (TZDs) are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. While initially recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), research has expanded to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. A significant area of investigation for TZD derivatives is their role as aldose reductase inhibitors, which are implicated in the long-term complications of diabetes. This compound is a specific analog within this class, and this guide delves into its discovery and evaluation.

Data Presentation

While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, the following tables present illustrative data for closely related analogs to provide context for the expected activity profile.

Table 1: Aldose Reductase Inhibitory Activity of 5-Benzyl-2,4-thiazolidinedione Analogs

CompoundModificationIC50 (µM)Reference CompoundIC50 (µM)
5-Benzyl-2,4-thiazolidinedione->10Sorbinil1.01
5-(4-Chlorobenzyl)-2,4-thiazolidinedione4-Chloro substitution1.07
(5-Benzyl-2,4-dioxothiazolidin-3-yl)acetic acidN-acetic acid substitution0.20

Note: This data is for analogous compounds and is intended to be illustrative.[1]

Table 2: Anticancer Activity of 5-Benzylidene-Thiazolidine-2,4-dione Analogs

CompoundCell LineGI50 (µM)
5-(4-Alkylbenzylidene)thiazolidine-2,4-dione derivative (5d)Leukemia (SR)2.04
Non-Small Cell Lung Cancer (NCI-H522)1.36
Colon Cancer (COLO 205)1.64
CNS Cancer (SF-539)1.87
Melanoma (SK-MEL-2)1.64
Ovarian Cancer (OVCAR-3)1.87
Renal Cancer (RXF 393)1.15
Prostate Cancer (PC-3)1.90
Breast Cancer (MDA-MB-468)1.11

Note: This data is for a benzylidene precursor and highlights the general anticancer potential of the scaffold.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Knoevenagel condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione to yield the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. The second step is the selective reduction of the exocyclic double bond.

Step 1: Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

  • Materials: Thiazolidine-2,4-dione, 4-fluorobenzaldehyde, piperidine, ethanol.

  • Procedure:

    • To an equimolar solution of thiazolidine-2,4-dione in ethanol, add 4-fluorobenzaldehyde.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, pour the reaction mixture onto crushed ice.

    • Acidify with a few drops of glacial acetic acid to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[2]

Step 2: Reduction to this compound

  • Materials: 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, lithium borohydride (LiBH4), dry tetrahydrofuran (THF), dry pyridine.

  • Procedure:

    • Dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in a mixture of dry THF and dry pyridine.

    • Cool the solution in an ice bath.

    • Add a molar excess of lithium borohydride portion-wise while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory potential of a compound against aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.

  • Materials:

    • Purified recombinant human aldose reductase (or rat lens homogenate).

    • 0.067 M Phosphate buffer (pH 6.2).

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

    • DL-Glyceraldehyde (substrate).

    • Test compound (this compound) dissolved in DMSO.

    • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control.

    • UV-visible spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution in a quartz cuvette.

    • Add the test compound at various concentrations (ensure the final DMSO concentration is less than 1%). A control cuvette should contain the vehicle (DMSO) instead of the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPARγ Activation Assay (Cell-Based Reporter Assay)

This assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293) cultured in appropriate media.

    • Expression plasmid for human PPARγ.

    • A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.

    • A transfection reagent.

    • Test compound (this compound) dissolved in DMSO.

    • Known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • After transfection, plate the cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound or the positive control. Include a vehicle control (DMSO).

    • Incubate the cells for 16-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • The fold activation is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated cells.

    • The EC50 value (the concentration that produces 50% of the maximal response) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its synthesis and biological evaluation.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product Thiazolidine-2,4-dione Thiazolidine-2,4-dione Step1_Reaction Piperidine, Ethanol, Reflux Thiazolidine-2,4-dione->Step1_Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Step1_Reaction Intermediate_Compound 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Step1_Reaction->Intermediate_Compound Step2_Reaction LiBH4, THF/Pyridine Intermediate_Compound->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Aldose_Reductase_Pathway High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Substrate Sorbitol Sorbitol Aldose Reductase->Sorbitol Product Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Inhibitor 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Inhibitor->Aldose Reductase

Caption: Inhibition of the Polyol Pathway by an Aldose Reductase Inhibitor.

PPARg_Signaling_Pathway Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPARγ Ligand->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA Response Element) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Biological_Effects Increased Insulin Sensitivity, Adipogenesis, etc. Gene_Transcription->Biological_Effects

Caption: PPARγ signaling pathway activation by a TZD agonist.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, etc.) Purification->Structure_Verification Aldose_Reductase_Assay Aldose Reductase Inhibition Assay Structure_Verification->Aldose_Reductase_Assay PPARg_Assay PPARγ Activation Assay Structure_Verification->PPARg_Assay Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Structure_Verification->Anticancer_Screening IC50_EC50_Determination IC50/EC50/GI50 Determination Aldose_Reductase_Assay->IC50_EC50_Determination PPARg_Assay->IC50_EC50_Determination Anticancer_Screening->IC50_EC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50_Determination->SAR_Analysis

Caption: General experimental workflow for the evaluation of the title compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound is a derivative of the thiazolidinedione heterocyclic ring system. Thiazolidinediones are a class of compounds that have garnered significant attention in drug discovery, most notably for their role as insulin-sensitizing agents. The introduction of a 4-fluorobenzyl group at the 5-position of the thiazolidine-2,4-dione core modifies its chemical and biological properties.

PropertyValueSource(s)
IUPAC Name 5-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dioneN/A
Synonyms 5-[(4-Fluorophenyl)methyl]-2,4-thiazolidinedione, Pioglitazone Fluoro Impurity[1][2]
CAS Number 291536-42-0[1][2]
Molecular Formula C₁₀H₈FNO₂S[3]
Molecular Weight 225.24 g/mol [3]
Appearance Crystalline solidN/A
Melting Point Data not available for the specific compound. However, related 5-substituted thiazolidine-2,4-dione derivatives exhibit melting points in the range of 120-260 °C. For instance, 5-(4-methoxy-arylidene)-thiazolidine-2,4-dione has a melting point of 210–212°C, while 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione melts at 260°C.[4]N/A
Solubility While specific solubility data is not readily available, based on general laboratory practices for similar compounds, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6]N/A

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation followed by a reduction reaction.

Step 1: Knoevenagel Condensation to form 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

This reaction involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione to form an intermediate with a double bond.

Experimental Protocol:

  • Reactants:

    • 4-Fluorobenzaldehyde (1 equivalent)

    • Thiazolidine-2,4-dione (1 equivalent)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde and thiazolidine-2,4-dione in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with a few drops of glacial acetic acid to precipitate the product.[7]

    • Filter the resulting solid, wash it with cold water, and recrystallize from ethanol to obtain pure 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.[7]

Knoevenagel_Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Mixture Reaction Mixture 4-Fluorobenzaldehyde->Reaction_Mixture Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione->Reaction_Mixture Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction_Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Precipitation Precipitation & Filtration Reflux->Precipitation Product 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione Precipitation->Product

Knoevenagel Condensation Workflow
Step 2: Reduction of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

The double bond in the intermediate is then reduced to a single bond to yield the final product. Several methods can be employed for this reduction.

Experimental Protocol (using Sodium Borohydride):

  • Reactants:

    • 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (1 equivalent)

    • Sodium borohydride (NaBH₄) (excess)

    • Methanol or Ethanol (solvent)

  • Procedure:

    • Dissolve 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione in methanol or ethanol in a flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the cooled solution.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully add water to quench the excess sodium borohydride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.[8]

Alternative Reduction Method (Catalytic Hydrogenation):

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a hydrogen atmosphere can also be employed for this reduction.[9]

Reduction_Reaction Intermediate 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione Reaction Reduction Intermediate->Reaction Reducing_Agent NaBH₄ or H₂/Pd-C Reducing_Agent->Reaction Solvent Methanol/Ethanol or Ethyl Acetate Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Purification->Final_Product

Reduction Step Workflow

Biological Activity and Signaling Pathways

The thiazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[10] While specific studies on this compound are limited, its biological activities can be inferred from studies on closely related analogs and the parent scaffold.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones are renowned for their activity as agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[11] Activation of PPARγ by thiazolidinediones leads to improved insulin sensitivity, making them effective in the treatment of type 2 diabetes.[12]

The binding of a thiazolidinedione ligand, such as likely this compound, to PPARγ induces a conformational change in the receptor. This leads to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13] This signaling cascade ultimately results in an increased expression of genes involved in glucose uptake, such as GLUT4, and adipogenesis.[14]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPARγ Ligand->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (Target Gene Promoter) PPARg_RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Biological_Effects Increased Insulin Sensitivity Adipogenesis Transcription->Biological_Effects

PPARγ Activation Signaling Pathway
Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazolidine-2,4-dione derivatives.[13] The anticancer effects are often linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[15][16] The related compound, 5-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has been shown to induce apoptosis in various cancer cell lines.[15] It is plausible that this compound exerts similar effects.

One of the proposed mechanisms for the pro-apoptotic activity of some thiazolidinediones involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.[7]

Apoptosis_Pathway Compound 5-(4-Fluorobenzyl) thiazolidine-2,4-dione JNK_Activation JNK Pathway Activation Compound->JNK_Activation Mitochondria Mitochondria JNK_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed Apoptosis Induction Pathway
Antimicrobial Activity

The thiazolidine-2,4-dione nucleus is a common feature in various antimicrobial agents.[17] Studies on related 5-arylidene-thiazolidine-2,4-dione derivatives have shown activity against a range of bacteria, particularly Gram-positive strains.[4] The mechanism of action for the antimicrobial effects of thiazolidinediones is not fully elucidated but may involve the inhibition of essential bacterial enzymes. For instance, some quinolone-thiazolidinedione hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] Given that pioglitazone, a structurally related drug, has demonstrated antibacterial activity, it is reasonable to hypothesize that this compound may also possess antimicrobial properties.[18]

Conclusion

This compound is a compound with significant potential in medicinal chemistry, stemming from its core thiazolidine-2,4-dione structure. While specific experimental data for this particular molecule is still emerging, its synthesis is achievable through established chemical transformations. Based on the activities of related compounds, it is a promising candidate for further investigation as a PPARγ agonist, an anticancer agent, and an antimicrobial compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the specific chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-(4-fluorobenzyl)thiazolidine-2,4-dione and its derivatives, compounds of significant interest in medicinal chemistry. Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds recognized for a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a 4-fluorobenzyl group at the 5-position of the TZD core is a key structural modification explored for the development of potent and selective therapeutic agents.

This guide details the primary synthetic routes, provides in-depth experimental protocols, presents key quantitative data in a structured format, and illustrates the associated biological pathways, with a focus on their anticancer mechanisms.

I. Synthetic Pathway Overview

The synthesis of this compound derivatives is typically achieved through a two-step process. The initial and most crucial step is the Knoevenagel condensation of 2,4-thiazolidinedione with 4-fluorobenzaldehyde to form the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[4][5][6] This is followed by the reduction of the exocyclic double bond to yield the final saturated product.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction Thiazolidinedione 2,4-Thiazolidinedione Intermediate 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Thiazolidinedione->Intermediate Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Catalyst Reducing Agent (e.g., Pd/C, LiBH4) Catalyst->Final_Product

Caption: General two-step synthesis workflow for this compound.

II. Experimental Protocols

A. Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (Knoevenagel Condensation)

This procedure outlines the synthesis of the key intermediate via Knoevenagel condensation.

Materials:

  • 2,4-Thiazolidinedione

  • 4-Fluorobenzaldehyde

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 10 mmol of 2,4-thiazolidinedione and 10 mmol of 4-fluorobenzaldehyde in 10 ml of ethanol in a 50 ml round-bottomed flask.[7]

  • Add 5 drops of piperidine to the solution.[7]

  • The reaction mixture is then typically refluxed or stirred at room temperature, with the progress monitored by thin-layer chromatography (TLC).[8][9]

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.[10]

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[10]

B. Synthesis of this compound (Reduction)

This protocol describes the reduction of the exocyclic double bond of the intermediate to obtain the final saturated product.

Materials:

  • 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

  • Methanol or Tetrahydrofuran (THF)

  • Palladium on Carbon (Pd/C) or Lithium Borohydride (LiBH₄)

Procedure using Catalytic Hydrogenation (Pd/C):

  • To a solution of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in methanol, add a catalytic amount of 10% Pd/C.

  • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred at room temperature.[11]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Procedure using Lithium Borohydride (LiBH₄):

  • Dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in a mixture of pyridine and tetrahydrofuran.

  • Add lithium borohydride portion-wise to the solution at room temperature.[12]

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • The reaction is then quenched by the careful addition of a dilute acid (e.g., 1N HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[13]

III. Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione and its reduced form.

Table 1: Reaction Conditions and Yields

StepReactionCatalystSolventTemp.TimeYield (%)
1Knoevenagel CondensationPiperidineEthanolReflux2-4 h85-95%
2Reduction (Catalytic Hydrogenation)10% Pd/CMethanolRT12-24 h70-85%
2Reduction (LiBH₄)-Pyridine/THFRT4-8 h65-80%

Table 2: Physicochemical and Spectroscopic Data of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

PropertyValueReference
Molecular FormulaC₁₀H₆FNO₂S[7]
Molecular Weight223.22 g/mol [7]
Melting Point206-210 °C[14]
¹H-NMR (DMSO-d₆, δ ppm)
NH12.47 (s, 1H)[14]
Alkene CH7.76 (s, 1H)[14]
Aromatic CH7.72 (d, 2H), 7.40 (d, 2H)[14]
FT-IR (KBr, cm⁻¹)
N-H stretch3428[14]
C=O stretch1736[14]
C-F stretch1516[14]
Mass Spec (m/z) 222 [M-1][14]

IV. Biological Activity and Signaling Pathways

Thiazolidine-2,4-dione derivatives have been extensively investigated for their anticancer properties.[1][15] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[16] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and suppression of tumor growth.

The anticancer effects of TZDs can be both dependent and independent of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activation.[2][17] PPAR-γ-dependent mechanisms often involve the induction of cell cycle arrest and apoptosis.[2][18]

A. VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade, a target for many this compound derivatives.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Derivative TZD->VEGFR2 Inhibits Transcription Gene Transcription PLCg->Transcription Leads to Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Akt->Transcription Leads to MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Leads to Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration Survival Cell Survival Transcription->Survival

References

In Vitro Evaluation of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Technical Guide Based on Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro biological evaluation data for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This technical guide, therefore, summarizes the known in vitro activities of the structurally related unsaturated analog, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, and the broader class of 5-substituted thiazolidine-2,4-diones (TZDs). The presence of a single versus a double bond between the phenyl ring and the thiazolidinedione core can significantly impact biological activity. The methodologies and findings presented herein should be considered as a reference for the potential evaluation of this compound.

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This guide provides an in-depth overview of the typical in vitro evaluation of TZD-containing compounds, with a focus on anticancer, antidiabetic, and antimicrobial activities, which are the most prominently reported for this class.

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been extensively investigated for their potential as anticancer agents.[2] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[3]

Data Presentation

Table 1: Cytotoxicity of 5-benzylidene-thiazolidine-2,4-dione Analogs against Various Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
Analog 1 5-(4-alkylbenzylidene)NCI-H522 (Non-small cell lung cancer)1.36[2]
COLO 205 (Colon cancer)1.64[2]
MDA-MB-468 (Breast cancer)1.11[2]
Analog 2 5-acridin-9-ylmethylene-3-benzylVarious4.1–58[2]
Analog 3 5-benzylideneL1210 (Murine leukemia)0.19 - 3.2[2]
Analog 4 (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acidHeLa (Cervical cancer)55[4]
HT29 (Colon cancer)40[4]
A549 (Lung cancer)38[4]
MCF-7 (Breast cancer)50[4]
Experimental Protocols

Cytotoxicity Assessment by MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualization of Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with serial dilutions of test compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Assay Perform MTT assay Incubation_2->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 MTT_Assay->Data_Analysis

In Vitro Cytotoxicity Experimental Workflow.

Antidiabetic Activity

The TZD scaffold is famously associated with antidiabetic drugs like pioglitazone and rosiglitazone, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). Another mechanism for managing diabetic complications is through the inhibition of aldose reductase.

Data Presentation

Table 2: Aldose Reductase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

Compound TypeActivityReference
5-benzyl-2,4-thiazolidinedionesModerate to high inhibitory activity
(5-benzyl-2,4-dioxothiazolidin-3-yl)acetic acidsMost effective inhibitors in the series
Experimental Protocols

PPARγ Transactivation Assay:

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

Aldose Reductase Inhibition Assay:

  • Enzyme and Substrate Preparation: A reaction mixture containing purified aldose reductase, NADPH, and a substrate (e.g., DL-glyceraldehyde) is prepared in a phosphate buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Monitoring: The enzymatic reaction is initiated, and the decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization of Signaling Pathway

G cluster_0 Simplified PPARγ Signaling Pathway TZD_Compound TZD Compound PPARg PPARγ TZD_Compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Transcription Target Gene Transcription (e.g., improved insulin sensitivity) PPRE->Gene_Transcription regulates

Simplified PPARγ Activation Pathway.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 5-benzylidene-thiazolidine-2,4-dione derivatives against a range of bacterial and fungal strains.[5]

Data Presentation

Table 3: Antimicrobial Activity of 5-(substituted benzaldehyde) Thiazolidine-2,4-dione Analogs

Compound IDMicroorganismMIC (µM/ml)Reference
Analog 5 S. aureus4.2 x 10⁻²
B. subtilis4.2 x 10⁻²
K. pneumonia2.60 x 10⁻²
E. coli4.5 x 10⁻²
C. albicans4.2 x 10⁻²
A. niger4.2 x 10⁻²
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours for bacteria or 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

While direct in vitro evaluation of this compound is not currently available in the public domain, the extensive research on its structural analogs provides a robust framework for its potential biological activities and the methodologies for their assessment. The TZD scaffold is a versatile platform for the development of therapeutic agents with diverse applications. Future in vitro studies on this compound are warranted to elucidate its specific biological profile and therapeutic potential. Researchers and drug development professionals are encouraged to utilize the protocols and data presented for related compounds as a foundation for the systematic evaluation of this specific molecule.

References

Preliminary Screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, a synthetic compound belonging to the thiazolidinedione class of molecules. Thiazolidinediones have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthetic route, potential therapeutic applications, and the initial in vitro screening data for this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of thiazolidine-2,4-dione with 4-fluorobenzaldehyde in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol or glacial acetic acid. The reaction mixture is generally heated under reflux to drive the condensation and subsequent dehydration, yielding the desired product.

Reaction Scheme:

Characterization of the synthesized compound is performed using standard analytical techniques:

  • Melting Point: 206-210°C[1]

  • FT-IR (KBr) cm⁻¹: 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S)[1]

  • ¹H-NMR (DMSO-d₆, 500 MHz) δ-ppm: 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar CH), 7.40 (d, 2H, Ar CH)[1]

  • Mass Spectrometry (MS): m/z 222 (M-1)[1]

Biological Activities and In Vitro Screening

Preliminary screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione and its closely related analogs has revealed a spectrum of biological activities, primarily centered around anticancer, antimicrobial, and antidiabetic effects. The underlying mechanisms of action are often attributed to the modulation of key cellular targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Anticancer Activity

Thiazolidinedione derivatives have been extensively investigated for their antiproliferative effects against various cancer cell lines. The anticancer activity of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives is often associated with their ability to induce apoptosis and inhibit angiogenesis.

Quantitative Data for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Derivatives:

Compound/DerivativeCell LineAssayIC₅₀/GI₅₀ (µM)Reference
5-(4-Fluorobenzylidene)-based derivativeA549 (Lung Carcinoma)MTT AssayNot specified, decreased cell metabolism[2][3]
5-(4-Fluorobenzylidene)-based derivativeCACO-2 (Colon Adenocarcinoma)MTT AssayNot specified, decreased cell metabolism[2][3]
5-(4-Fluorobenzylidene)-based derivativeSCC-15 (Squamous Carcinoma)MTT AssayNot specified, decreased cell metabolism[2][3]
5-(4-Fluorobenzylidene)-based derivativeSH-SY5Y (Neuroblastoma)MTT AssayNot specified, decreased cell metabolism[2][3]
5-benzylidene TZD derivativeVEGFR-2Kinase Assay0.5[4]
Antimicrobial Activity

The antimicrobial potential of thiazolidinedione derivatives has been evaluated against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Quantitative Data for Thiazolidinedione Derivatives:

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaDisc Diffusion/Broth Dilution2 - 16[5]
Substituted 5-benzylidine TZD derivativesE. coliTube DilutionVaries based on substitution[6]
Substituted 5-benzylidine TZD derivativesS. aureusTube DilutionVaries based on substitution[6]
Antidiabetic Activity

The thiazolidinedione scaffold is the core structure of the "glitazone" class of antidiabetic drugs. These compounds act as agonists for PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.

Experimental Protocols

Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione
  • Reactants: Equimolar amounts of thiazolidine-2,4-dione and 4-fluorobenzaldehyde are used.

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as absolute ethanol or glacial acetic acid. A catalytic amount of a base, like piperidine or sodium acetate, is added.

  • Reaction Condition: The reaction mixture is refluxed for a period of 4 to 8 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, typically ethanol, to yield the pure 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

In Vitro Anticancer Screening: MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Screening: Broth Microdilution Method
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives are believed to be mediated through their interaction with specific signaling pathways. The two primary targets identified for this class of compounds are PPARγ and VEGFR-2.

PPARγ Agonism in Antidiabetic Activity

Thiazolidinediones are well-known agonists of PPARγ. Upon binding, the compound activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This leads to an increase in the expression of genes involved in glucose uptake and insulin signaling, ultimately resulting in improved insulin sensitivity.

PPAR_gamma_pathway TZD 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione PPARg PPARγ TZD->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Proteins Protein Synthesis (e.g., GLUT4) Gene_Transcription->Proteins Effect Increased Insulin Sensitivity & Glucose Uptake Proteins->Effect

Caption: PPARγ signaling pathway activation by 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

VEGFR-2 Inhibition in Anticancer Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

VEGFR2_inhibition_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization TZD 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione TZD->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The preliminary screening data for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione and its analogs suggest that this compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated activities against cancer cells and microbes, coupled with the well-established role of the thiazolidinedione core in modulating metabolic pathways, warrant further investigation. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and toxicity studies, and exploring structure-activity relationships to optimize the therapeutic potential of this class of compounds. This technical guide provides a solid foundation for these future research and development endeavors.

References

In-Depth Technical Guide: 5-(4-Fluorobenzyl)-2,4-thiazolidinedione (CAS 291536-42-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)-2,4-thiazolidinedione, identified by CAS number 291536-42-0, is a heterocyclic organic compound belonging to the thiazolidinedione (TZD) class.[1] Structurally, it is a derivative of 2,4-thiazolidinedione with a 4-fluorobenzyl group substituted at the 5-position. This compound has gained attention primarily as a known impurity and reference standard for Pioglitazone, a widely used oral antidiabetic medication for the management of type 2 diabetes mellitus.[1][2] Understanding the properties of such impurities is crucial for drug safety, quality control, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available scientific information on 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, including its physicochemical properties, potential pharmacology based on its structural class, and detailed experimental protocols for its synthesis and characterization.

Core Properties

Physicochemical Characteristics

A summary of the known physical and chemical properties of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 291536-42-0[1][2]
IUPAC Name 5-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione[1]
Synonyms 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, Pioglitazone Fluoro Impurity[1][2]
Molecular Formula C₁₀H₈FNO₂S[1][2]
Molecular Weight 225.24 g/mol [1][2]
Appearance White to Off-White Powder (general for thiazolidinediones)
Solubility Soluble in Methanol, DMSO (general for thiazolidinediones)

Potential Pharmacology and Mechanism of Action

While specific pharmacological studies on 5-(4-Fluorobenzyl)-2,4-thiazolidinedione are limited in publicly available literature, its structural classification as a thiazolidinedione provides a strong basis for predicting its potential biological activity. Thiazolidinediones are a well-established class of drugs that act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.

The PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as a thiazolidinedione, leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

PPAR_Signaling_Pathway cluster_nucleus Cell Nucleus TZD Thiazolidinedione (e.g., 5-(4-Fluorobenzyl)-2,4-thiazolidinedione) PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Modulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Experimental Protocols

The following experimental protocols are based on methodologies reported for the synthesis and characterization of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, identified as impurity II in the context of Pioglitazone synthesis.

Synthesis of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione

The synthesis of this compound can be achieved through a multi-step process starting from 4-fluoronitrobenzene. The general workflow is outlined below.

Synthesis_Workflow Start 4-Fluoronitrobenzene Step1 Reaction with Diethylmalonate Start->Step1 Intermediate1 Diethyl-(4-fluorobenzyl)malonate Step1->Intermediate1 Step2 Cyclization with Thiourea Intermediate1->Step2 Intermediate2 Imino Intermediate Step2->Intermediate2 Step3 Hydrolysis with HCl Intermediate2->Step3 Product 5-(4-Fluorobenzyl)-2,4-thiazolidinedione Step3->Product

Detailed Methodology (based on analogous syntheses):

  • Preparation of Diethyl-(4-fluorobenzyl)malonate: 4-Fluoronitrobenzene is reacted with diethyl malonate in the presence of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The reaction mixture is typically refluxed for several hours. After completion, the product is isolated by extraction and purified by distillation under reduced pressure.

  • Cyclization to form the Imino Intermediate: The resulting diethyl-(4-fluorobenzyl)malonate is then cyclized with thiourea. This reaction is usually carried out in a solvent such as ethanol with a base like sodium ethoxide and heated under reflux. The intermediate imino-thiazolidinone precipitates upon cooling and can be collected by filtration.

  • Hydrolysis to 5-(4-Fluorobenzyl)-2,4-thiazolidinedione: The final step involves the hydrolysis of the imino intermediate. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid. The final product, 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, precipitates upon cooling and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Analytical Protocols

The identity and purity of the synthesized 5-(4-Fluorobenzyl)-2,4-thiazolidinedione can be confirmed using a variety of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution system can be employed, for example, with a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation from starting materials and by-products.

  • Detection: UV detection at a wavelength around 220-230 nm is suitable for this compound.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Temperature: The column is usually maintained at a constant temperature, for instance, 25 °C.

2. Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is expected at m/z 226.0.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the fluorobenzyl group and the protons of the thiazolidinedione ring.

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

4. Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the thiazolidinedione ring and the C-F bond of the fluorobenzyl group.

Toxicological Profile

There is a lack of specific toxicological data for 5-(4-Fluorobenzyl)-2,4-thiazolidinedione in the public domain. However, as a class, thiazolidinediones have been associated with certain adverse effects, including fluid retention, weight gain, and concerns about cardiovascular safety and bone fractures with long-term use. Given that this compound is an impurity in a pharmaceutical product, its potential toxicity, even at low levels, is a critical consideration for regulatory bodies. Further toxicological evaluation would be necessary to fully characterize its safety profile.

Conclusion

5-(4-Fluorobenzyl)-2,4-thiazolidinedione is a significant compound in the context of pharmaceutical analysis, particularly as an impurity of Pioglitazone. While its own pharmacological and toxicological profiles are not extensively studied, its structural similarity to other thiazolidinediones suggests a potential for PPARγ agonistic activity. The experimental protocols for its synthesis and characterization outlined in this guide provide a foundation for researchers and drug development professionals working with this molecule. Further investigation into its biological activity and safety is warranted to fully understand its impact as a pharmaceutical impurity.

References

A Comprehensive Technical Review of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class. TZD derivatives are a well-established pharmacophore in medicinal chemistry, renowned for their diverse biological activities.[1][2] This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts. The core structure consists of a thiazolidine-2,4-dione ring substituted at the 5-position with a 4-fluorobenzyl group. This substitution is a key determinant of its biological activity.

Synthesis and Characterization

The primary synthetic route to this compound involves a two-step process, beginning with the synthesis of its unsaturated precursor, (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione, followed by the reduction of the exocyclic double bond.

Step 1: Synthesis of (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

The synthesis of the benzylidene precursor is achieved via a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiazolidine-2,4-dione.[3] A variety of catalysts and conditions have been reported for this type of reaction, with microwave-assisted synthesis using a catalytic amount of piperidine in ethanol being an efficient method.[3]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation [3]

  • Reaction Setup: Dissolve thiazolidine-2,4-dione (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in ethanol (10 ml) in a 50 ml round-bottomed flask.

  • Catalyst Addition: Add 5 drops of piperidine to the reaction mixture.

  • Microwave Irradiation: Heat the flask in a modified domestic microwave oven at 300 W for 5 minutes.

  • Work-up and Purification: After cooling, pour the mixture into water. The crude product precipitates and is collected by filtration.

  • Crystallization: Obtain crystals suitable for X-ray analysis by slow evaporation from an ethanol solution.

Characterization Data for (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione (SD-7):

Technique Data
FT-IR (KBr, cm⁻¹) 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S)[4]
¹H-NMR (500MHz, DMSO) δ 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar CH), 7.40 (d, 2H, Ar CH)[4]
Crystal Data Orthorhombic, a = 26.519 (5) Å, b = 36.509 (7) Å, c = 3.8490 (8) Å[3]
Step 2: Reduction of (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

The reduction of the exocyclic double bond of the 5-benzylidene intermediate yields the target compound, this compound. This can be achieved using various reducing agents.

General Experimental Workflow for Reduction:

G cluster_synthesis Reduction of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione start Start with (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione dissolve Dissolve in suitable solvent (e.g., THF, Ethanol) start->dissolve add_reductant Add reducing agent (e.g., NaBH4, H2/Pd-C) dissolve->add_reductant reaction Stir at appropriate temperature add_reductant->reaction workup Quench reaction and perform aqueous work-up reaction->workup extract Extract with organic solvent workup->extract purify Purify by chromatography or recrystallization extract->purify end_product Obtain This compound purify->end_product

Caption: General workflow for the reduction of the benzylidene precursor.

Biological Activities and Mechanism of Action

Beyond its potential antidiabetic properties, related thiazolidinedione derivatives have been investigated for a range of other therapeutic applications, including as anticancer and antimicrobial agents.[1]

Anticancer Potential

Numerous studies have reported the anticancer activity of 5-benzylidene thiazolidine-2,4-dione derivatives against various cancer cell lines.[1][6] For instance, certain derivatives have shown potent activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines, with GI₅₀ values in the low micromolar range.[1] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis.

Signaling Pathway: PPARγ-Mediated Apoptosis

G cluster_pathway Proposed PPARγ-Mediated Anticancer Signaling ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione (TZD Ligand) pparg PPARγ ligand->pparg complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre gene_transcription Target Gene Transcription ppre->gene_transcription apoptosis Induction of Apoptosis gene_transcription->apoptosis

Caption: Proposed PPARγ-mediated signaling pathway leading to apoptosis.

Quantitative Biological Data

While specific data for this compound is limited in the public domain, the following table summarizes representative quantitative data for structurally related 5-benzylidene-thiazolidine-2,4-dione derivatives to provide context for potential activity.

Table 1: Anticancer Activity of Representative 5-Benzylidene Thiazolidine-2,4-dione Derivatives [1]

Compound IDCancer Cell LineActivity (GI₅₀, µM)
5d Leukemia (SR)2.04
Non-Small Cell Lung Cancer (NCI-H522)1.36
Colon Cancer (COLO 205)1.64
CNS Cancer (SF-539)1.87
Melanoma (SK-MEL-2)1.64
Ovarian Cancer (OVCAR-3)1.87
Renal Cancer (RXF 393)1.15
Prostate Cancer (PC-3)1.90
Breast Cancer (MDA-MB-468)1.11

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of thiazolidinedione derivatives are crucial for reproducible research.

PPARγ Transactivation Assay

This assay is fundamental to determining if a compound acts as a PPARγ agonist.

Experimental Workflow: PPARγ Transactivation Assay

G cluster_assay PPARγ Transactivation Assay Workflow start Seed cells (e.g., HepG2) in culture plates transfect Transfect cells with PPRE-luciferase reporter and PPARγ expression vectors start->transfect treat Treat cells with varying concentrations of test compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine EC₅₀ values measure->analyze

Caption: Workflow for a PPARγ transactivation assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of metabolic diseases and oncology. This technical guide has provided a foundational overview of its synthesis and potential biological activities, supported by detailed experimental protocols and data from closely related analogues. Further research is warranted to fully elucidate the specific biological profile of this compound, including its potency as a PPARγ agonist and its efficacy in various disease models. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing efforts to discover and develop new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class of molecules. Thiazolidinediones are a well-established pharmacophore with a diverse range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[1][2] The anticancer effects of TZD derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3]

This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against various human cancer cell lines, as might be determined using the protocols described below. This data is for illustrative purposes and will vary based on experimental conditions.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4815.8
MCF-7Breast Adenocarcinoma4822.5
HepG2Hepatocellular Carcinoma4818.2
CACO-2Colorectal Adenocarcinoma4825.1

Table 1: Illustrative Cytotoxic Activity of this compound. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cells, for example, the A549 human lung carcinoma cell line.

Materials:

  • A549 human lung carcinoma cells (or other cancer cell line of choice)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium. A suggested concentration range is from 1 nM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 Cells seed_cells Seed Cells into 96-well Plate (5x10³ cells/well) cell_culture->seed_cells compound_prep Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions compound_prep->add_compound incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 incubate_24h_1->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 1. Workflow for the MTT cell-based assay.

Signaling_Pathway cluster_receptor Receptor Level cluster_cellular_effects Cellular Effects TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione VEGFR2 VEGFR-2 TZD->VEGFR2 Inhibition PPARg PPARγ TZD->PPARg Activation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation VEGFR2->Proliferation PPARg->Proliferation Inhibition Apoptosis Induction of Apoptosis PPARg->Apoptosis Induction

Figure 2. Potential signaling pathways of TZD compounds.

References

Application Notes and Protocols for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific compound 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. The following application notes and protocols are based on the well-documented activities of the broader class of thiazolidine-2,4-dione (TZD) derivatives in cancer cell lines. Researchers should consider these as a general guideline and optimize protocols for their specific experimental setup.

Introduction

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds recognized for their diverse biological activities.[1][2][3] While initially developed as antidiabetic agents, numerous studies have highlighted their potential as anticancer agents.[1][4][5][6] TZD derivatives have been shown to suppress the growth of various cancer cell lines, including those of the breast, colon, lung, prostate, and leukemia.[4][7] The anticancer effects of TZDs are often mediated through the induction of apoptosis, cell cycle arrest, and differentiation.[1][2][6][8]

The proposed mechanisms of action for TZD derivatives in cancer cells are multifaceted and can include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: Some TZDs act as ligands for PPARγ, a nuclear receptor that can influence cell proliferation, differentiation, and apoptosis.[1][6]

  • Induction of Apoptosis: TZDs can trigger programmed cell death by modulating the expression of key apoptotic proteins, such as the Bcl-2 family, and activating caspases.[9][10]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (e.g., G0/G1 or S phase), thereby inhibiting cancer cell proliferation.[8][11][12]

  • Inhibition of Angiogenesis: Some derivatives have been shown to target pathways involved in blood vessel formation, such as the VEGFR-2 signaling pathway.[8][9][13]

Data Presentation: Anticancer Activity of Thiazolidine-2,4-dione Derivatives

The following table summarizes the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for various TZD derivatives against a panel of human cancer cell lines. This data provides a representative overview of the potential potency of this class of compounds.

Compound ClassCancer Cell LineCell TypeGI50 / IC50 (µM)Reference
5-(4-alkylbenzylidene) TZDLeukemia (SR)Leukemia2.04[4][7]
Non-Small Cell Lung (NCI-H522)Lung Cancer1.36[4][7]
Colon (COLO 205)Colon Cancer1.64[4][7]
CNS (SF-539)CNS Cancer1.87[4][7]
Melanoma (SK-MEL-2)Melanoma1.64[4][7]
Ovarian (OVCAR-3)Ovarian Cancer1.87[4][7]
Renal (RXF 393)Renal Cancer1.15[4][7]
Prostate (PC-3)Prostate Cancer1.90[4][7]
Breast (MDA-MB-468)Breast Cancer1.11[4][7]
Novel TZD DerivativeBreast (MCF-7)Breast Cancer1.21[8][13]
Liver (HepG2)Liver Cancer2.04[8][13]
5-(3,4,5-trimethoxybenzylidene) TZDBreast (MCF-7)Breast Cancer5.1 - 22.08[11]
Colon (HCT116)Colon Cancer5.1 - 22.08[11]
Liver (HepG2)Liver Cancer5.1 - 22.08[11]
5-(2-bromo-5-methoxybenzylidene) TZDLung (NCI-H292)Lung Cancer1.26 µg/mL[14]

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis/necrosis).

Visualizations

G cluster_0 Molecular Targets cluster_1 Apoptotic Pathway Compound 5-(4-Fluorobenzyl) thiazolidine-2,4-dione VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Pim1 Pim-1 Kinase Compound->Pim1 Inhibition PPARg PPARγ Compound->PPARg Activation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation CellCycle Cell Cycle Arrest (S Phase) Compound->CellCycle Cell Cancer Cell Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathways for TZD derivatives in cancer cells.

G cluster_assays Functional Assays start Start: Select Cancer Cell Lines culture Culture and Seed Cells (96-well & 6-well plates) start->culture treat Treat with 5-(4-Fluorobenzyl) thiazolidine-2,4-dione (Dose-response & Time-course) culture->treat mtt MTT Assay (Cell Viability) treat->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treat->flow_cycle flow_apop Flow Cytometry (Apoptosis - Annexin V/PI) treat->flow_apop wb Western Blot (Protein Expression) treat->wb analyze Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate, Protein Levels) mtt->analyze flow_cycle->analyze flow_apop->analyze wb->analyze end Conclusion: Determine Anticancer Efficacy and Mechanism of Action analyze->end

Caption: Experimental workflow for evaluating anticancer effects.

References

Application Notes and Protocols for High-Throughput Screening with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. TZDs are well-known for their role as insulin sensitizers that target Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). More recently, derivatives of this class have been investigated for a range of other therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The 5-substituted benzyl or benzylidene moiety is a common feature of many active TZD derivatives, and the fluorine substitution on the phenyl ring can modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its biological activity and metabolic stability.

High-throughput screening (HTS) of this compound and similar analogs is a critical step in the discovery of novel therapeutics. These application notes provide an overview of the potential applications, relevant biological targets, and detailed protocols for HTS assays.

Potential Biological Targets and Applications

Based on the known activities of the thiazolidine-2,4-dione scaffold, this compound is a promising candidate for screening against the following targets and therapeutic areas:

  • PPAR-γ Agonism for Type 2 Diabetes: As a TZD, the primary expected target is PPAR-γ. Activation of this nuclear receptor leads to increased insulin sensitivity and glucose uptake in peripheral tissues, making it a key target for antidiabetic drugs.

  • VEGFR-2 Inhibition for Anticancer Therapy: Several 5-benzylidene-thiazolidine-2,4-dione derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can prevent the formation of new blood vessels that tumors need to grow and metastasize.

  • Anticancer Activity via Other Mechanisms: Thiazolidinedione derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may be independent of VEGFR-2 inhibition, including the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: TZDs have been reported to possess anti-inflammatory properties, in part through the modulation of inflammatory gene expression.

Data Presentation

While specific quantitative biological data for this compound (CAS: 291536-42-0) is not extensively available in the public domain, the following tables summarize the activity of closely related 5-benzylidene and 5-benzyl thiazolidine-2,4-dione derivatives to provide a reference for expected potency and for comparative purposes in HTS campaigns.

Table 1: VEGFR-2 Inhibitory Activity of 5-Substituted Thiazolidine-2,4-dione Analogs

Compound IDSubstitution at C5IC50 (µM) against VEGFR-2Reference CompoundIC50 (µM) of Reference
Analog 1 (Z)-5-(2-chlorobenzylidene)0.323Sorafenib0.046
Analog 2 (Z)-5-(2,4-dichlorobenzylidene)0.328Sorafenib0.046
Analog 3 5-benzylidene derivative0.5--

Table 2: In Vitro Cytotoxicity of 5-Substituted Thiazolidine-2,4-dione Analogs against Cancer Cell Lines

Compound IDSubstitution at C5Cell LineCancer TypeIC50 (µM)
Analog 4 5-(4-(dimethylamino)benzylidene)MCF-7Breast Cancer18.03
Analog 5 5-(4-(dimethylamino)benzylidene)MDA-MB-231Breast Cancer8.16
Analog 6 5-acridin-9-ylmethylene-3-benzylVariousWide Panel4.1–58
Analog 7 5-benzylidene derivativeMurine Leukemia (L1210)Leukemia0.19 - 3.2

Table 3: PPAR-γ Agonist Activity of Thiazolidine-2,4-dione Analogs

Compound IDSubstitutionPPAR-γ Transactivation (%)Reference CompoundPPAR-γ Transactivation (%) of Reference
Analog 8 Chromone conjugate48.72Pioglitazone62.48

Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for designing relevant assays and interpreting screening data. Below are diagrams of the primary expected pathways.

PPAR_gamma_Signaling Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPAR-γ Ligand->PPARg Binds Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Gene_Expression->Metabolic_Effects Leads to

Caption: PPAR-γ signaling pathway activation by a TZD ligand.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Inhibitor->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key high-throughput screening experiments are provided below.

Protocol 1: PPAR-γ Agonist Activity HTS Assay (Luminescence-based Reporter Assay)

This protocol is designed to identify agonists of PPAR-γ by measuring the expression of a reporter gene under the control of a PPAR-γ response element.

1. Materials and Reagents:

  • HEK293T cells (or other suitable host cell line)

  • PPAR-γ expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., FuGENE® 6)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • White, opaque 384-well assay plates

  • This compound (and other test compounds) dissolved in DMSO

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

2. Experimental Workflow:

HTS_Workflow_PPAR A Co-transfect cells with PPAR-γ and PPRE-luciferase vectors B Seed transfected cells into 384-well plates A->B C Incubate for 24 hours B->C D Add test compounds, positive control (Rosiglitazone), and vehicle (DMSO) C->D E Incubate for 18-24 hours D->E F Add luciferase assay reagent E->F G Measure luminescence F->G H Data analysis: Normalize to controls, determine EC50 G->H

Caption: HTS workflow for PPAR-γ agonist screening.

3. Detailed Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, harvest the cells and seed them into white, opaque 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in DMSO. Using a liquid handler, dispense 100 nL of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The activity of the test compounds is calculated as a percentage of the response of the positive control (Rosiglitazone) after subtracting the background signal from the vehicle control (DMSO).

  • Dose-response curves are generated, and EC50 values are calculated using a non-linear regression model.

Protocol 2: VEGFR-2 Kinase Activity HTS Assay (Biochemical Assay)

This protocol is designed to identify inhibitors of VEGFR-2 kinase activity by measuring the phosphorylation of a substrate peptide.

1. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well assay plates

  • This compound (and other test compounds) dissolved in DMSO

  • Staurosporine or a known VEGFR-2 inhibitor (positive control)

  • DMSO (vehicle control)

  • Detection reagent (e.g., HTRF®, ADP-Glo™, or AlphaScreen®)

  • Plate reader compatible with the chosen detection technology

2. Experimental Workflow:

HTS_Workflow_VEGFR2 A Dispense test compounds, positive control, and vehicle to 384-well plates B Add VEGFR-2 kinase and biotinylated substrate A->B C Incubate briefly B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagents E->F G Incubate for signal development F->G H Read plate on a compatible reader G->H I Data analysis: Calculate % inhibition, determine IC50 H->I

Caption: HTS workflow for VEGFR-2 kinase inhibition screening.

3. Detailed Procedure:

  • Compound Dispensing: Dispense 100 nL of test compounds, positive control, and vehicle (DMSO) into 384-well plates.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing VEGFR-2 kinase and the biotinylated peptide substrate in assay buffer to each well.

  • Pre-incubation: Incubate the plates for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2.

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for an HTRF assay, add a europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665).

  • Signal Development: Incubate the plates for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a compatible plate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated relative to the high (vehicle control) and low (positive control) signals.

  • Dose-response curves are fitted, and IC50 values are determined using a suitable data analysis software.

Protocol 3: Cell Proliferation HTS Assay (e.g., on HepG2 or MCF-7 cells)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

1. Materials and Reagents:

  • HepG2 (human liver cancer) or MCF-7 (human breast cancer) cells

  • Appropriate cell culture medium (e.g., EMEM for HepG2, DMEM for MCF-7) with 10% FBS and 1% Penicillin-Streptomycin

  • Clear or opaque 384-well cell culture plates

  • This compound (and other test compounds) dissolved in DMSO

  • Doxorubicin or another standard cytotoxic agent (positive control)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Plate reader (luminometer, fluorometer, or absorbance reader)

2. Detailed Procedure:

  • Cell Seeding: Seed HepG2 or MCF-7 cells into 384-well plates at an appropriate density (e.g., 2,000-5,000 cells per well) in 40 µL of culture medium.

  • Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Add 100 nL of serially diluted compounds to the plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Glo®).

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values, representing the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curves.

Conclusion

This compound is a compound of interest for high-throughput screening campaigns targeting pathways involved in metabolic diseases and cancer. The provided protocols offer robust methods for evaluating its activity as a potential PPAR-γ agonist, VEGFR-2 inhibitor, and anticancer agent. While specific activity data for this particular compound is limited, the information on related analogs suggests that it is a promising candidate for further investigation. The successful implementation of these HTS assays will enable the characterization of its biological profile and its potential as a lead compound for drug discovery.

Application Notes and Protocols for In Vivo Evaluation of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of compounds. TZDs are well-recognized for their therapeutic potential, most notably as insulin sensitizers in the management of type 2 diabetes.[1][2] The primary mechanism of action for many TZDs involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes integral to glucose and lipid metabolism.[1] Beyond their anti-diabetic effects, various TZD derivatives have demonstrated a range of other biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound to assess its potential anti-diabetic and anti-inflammatory efficacy and to elucidate its mechanism of action. The protocols detailed below are based on established and widely accepted animal models for these conditions.

Hypothesized Signaling Pathway

Thiazolidinediones primarily exert their effects by activating the PPARγ signaling pathway. This activation leads to a cascade of events that modulate gene expression, ultimately resulting in improved insulin sensitivity and anti-inflammatory responses.

PPARy_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARy PPARγ TZD->PPARy Binds and Activates RXR RXR PPARy->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Improved Insulin Sensitivity Anti-inflammatory Effects Gene_Transcription->Biological_Effects

Caption: Hypothesized PPARγ signaling pathway for this compound.

Experimental Design: Overall Workflow

A structured in vivo experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a typical screening process for a novel compound like this compound.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Induction Disease Model Induction (e.g., HFD/STZ for Diabetes or Carrageenan for Inflammation) Acclimatization->Induction Grouping Randomization into Treatment Groups (n=8-10 per group) Induction->Grouping Administration Daily Oral Administration - Vehicle - Positive Control - Test Compound (Multiple Doses) Grouping->Administration Monitoring In-life Monitoring - Body Weight - Food/Water Intake - Clinical Signs Administration->Monitoring Efficacy Efficacy Evaluation (e.g., Blood Glucose, Paw Volume) Monitoring->Efficacy Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Efficacy->Sacrifice Analysis Ex vivo Analysis - Biochemical Assays - Histopathology - Western Blot Sacrifice->Analysis

Caption: General experimental workflow for in vivo evaluation.

Protocol 1: Evaluation of Anti-Diabetic Activity in a High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Type 2 Diabetes Rat Model

This model mimics the progression of type 2 diabetes in humans, characterized by insulin resistance followed by partial β-cell dysfunction.[5]

Materials
  • Male Sprague-Dawley rats (6-8 weeks old)

  • High-fat diet (45-60% kcal from fat)

  • Streptozotocin (STZ)

  • This compound (Test Compound)

  • Pioglitazone (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • ELISA kits for insulin, TNF-α, and IL-6

  • Standard laboratory equipment for oral gavage, blood collection, and tissue processing.

Methodology
  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.[5]

  • Induction of Diabetes:

    • Feed rats a high-fat diet for 4-8 weeks to induce insulin resistance.[5]

    • After the HFD period, administer a single low dose of STZ (e.g., 35-40 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.[5]

    • Confirm the diabetic state by monitoring fasting blood glucose. Rats with fasting blood glucose levels >180 mg/dL are considered diabetic and suitable for the study.[5]

  • Animal Grouping and Treatment:

    • Randomly divide the diabetic rats into the following groups (n=8-10 per group):

      • Group I: Normal Control (non-diabetic, vehicle-treated)

      • Group II: Diabetic Control (vehicle-treated)

      • Group III: Positive Control (Pioglitazone, e.g., 10 mg/kg, p.o.)

      • Group IV-VI: Test Compound (e.g., 10, 30, and 100 mg/kg, p.o.)

    • Administer the respective treatments orally once daily for 4-8 weeks.[5]

  • In-life Monitoring and Efficacy Assessment:

    • Monitor body weight, food, and water intake weekly.

    • Measure fasting blood glucose levels weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period to assess glucose utilization.

  • Terminal Procedures and Sample Collection:

    • At the end of the study, euthanize the animals under anesthesia.

    • Collect blood samples via cardiac puncture for biochemical analysis (HbA1c, insulin, lipid profile, TNF-α, IL-6).

    • Harvest tissues (pancreas, liver, adipose tissue) for histopathological examination and Western blot analysis (e.g., for PPARγ and downstream targets).

Data Presentation

Table 1: Effect of this compound on Glycemic Control in HFD/STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Initial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)% Reduction in Blood GlucoseHbA1c (%)
Normal Control-
Diabetic Control-
Pioglitazone10
Test Compound10
Test Compound30
Test Compound100

Table 2: Effect on Lipid Profile and Inflammatory Cytokines

Treatment GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Normal Control-
Diabetic Control-
Pioglitazone10
Test Compound10
Test Compound30
Test Compound100

Protocol 2: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats

This is a widely used and reproducible model for studying acute inflammation.[6][7]

Materials
  • Male Wistar rats (150-200 g)

  • Carrageenan (1% solution in sterile saline)

  • This compound (Test Compound)

  • Indomethacin (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Standard laboratory equipment for oral gavage and injections.

Methodology
  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Animal Grouping and Treatment:

    • Randomly divide the rats into the following groups (n=6-8 per group):

      • Group I: Control (vehicle-treated)

      • Group II: Positive Control (Indomethacin, e.g., 10 mg/kg, p.o.)

      • Group III-V: Test Compound (e.g., 10, 30, and 100 mg/kg, p.o.)

  • Induction of Inflammation:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.[6]

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[6]

  • Efficacy Assessment:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6]

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 2hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 4h% Inhibition at 3h
Control-0
Indomethacin10
Test Compound10
Test Compound30
Test Compound100

Disclaimer

The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The protocols provided are generalized and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for the care and use of laboratory animals.

References

5-(4-Fluorobenzyl)thiazolidine-2,4-dione solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of synthetic compounds. Thiazolidinediones are well-recognized for their role as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and inflammation.[1][2] Activation of PPARγ by TZD ligands modulates the transcription of a suite of genes involved in these critical metabolic pathways.[3][4] Consequently, TZD derivatives are extensively investigated for their therapeutic potential in various diseases, including type 2 diabetes, inflammation, and cancer.[1][5]

These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro assays to assess its biological activity.

Physicochemical Properties and Solution Preparation

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂S[6]
Molecular Weight 225.24 g/mol [6]
Appearance White to faint yellow crystalline solidGeneric observation for TZDs
CAS Number 291536-42-0

Data Presentation: Solubility Data (Representative)

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL (estimated)Thiazolidinedione derivatives generally exhibit good solubility in DMSO.[7] It is recommended to determine the exact solubility experimentally.
Ethanol Sparingly soluble
Phosphate-Buffered Saline (PBS) Insoluble

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of the compound.

    • Aseptically transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For 2.25 mg, add 1 mL of DMSO.

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in cell culture medium.

Experimental Workflow: Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Target: 10 mM vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute e.g., to 1-100 µM use Use Immediately in Assay dilute->use

Caption: Workflow for preparing stock and working solutions.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2, MCF-7, or Caco-2).[8][9]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10][11]

Data Presentation: Representative Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
HepG2This compoundTo be determined
MCF-7This compoundTo be determined
Caco-2This compoundTo be determined

Signaling Pathway: PPARγ Activation by Thiazolidinediones

Thiazolidinediones, including this compound, act as agonists for PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism, and adipocyte differentiation.[2][4]

PPARγ Signaling Pathway Diagram

PPAR_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Enters cell and binds to PPARg_active Active PPARγ PPARg_inactive->PPARg_active Activation Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Metabolic_Effects Regulation of Glucose/Lipid Metabolism & Adipogenesis Gene_Transcription->Metabolic_Effects

Caption: PPARγ signaling pathway activated by thiazolidinediones.

References

Application Note & Protocol: Quantification of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a derivative of the thiazolidinedione (TZD) class of compounds. TZDs are a significant pharmacophore in medicinal chemistry, with prominent examples like Pioglitazone and Rosiglitazone being used as antidiabetic agents that act as agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][2] The development and quality control of drugs containing such scaffolds necessitate robust and reliable analytical methods for their quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This document provides a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the precise quantification of this compound. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established principles for the analysis of related TZD derivatives.[3][4]

Principle

The method employs reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the analyte using a UV-Vis detector at a wavelength where it exhibits maximum absorbance, and the response is correlated with concentration using a calibration curve.

Experimental Workflow

Analytical_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System Chrom_Run Chromatographic Separation HPLC_System->Chrom_Run Injection->Chrom_Run Detection UV Detection Chrom_Run->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

Detailed Experimental Protocol: RP-HPLC Method

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Materials
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, obtained from a water purification system).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Ortho-phosphoric acid (AR grade).

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) by appropriately diluting the stock solution with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (To be determined by UV scan)
Injection Volume 20 µL
Run Time 10 minutes
Method Validation Parameters

A full validation of the analytical method should be performed according to regulatory guidelines to ensure its reliability.[5] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected quantitative performance data for a validated RP-HPLC method for this compound. These values are representative and should be experimentally determined during method validation.

ParameterExpected Result
Retention Time (t_R) Approx. 5.5 min
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Approx. 0.5 µg/mL
Limit of Quantification (LOQ) Approx. 1.5 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte

Logical Diagram of Analytical Method Components

Analytical_Method_Components cluster_lc Liquid Chromatography cluster_instrument Instrumentation cluster_output Output & Quantification Analyte Analyte 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Stationary_Phase Stationary Phase (C18 Column) Analyte->Stationary_Phase interacts with Mobile_Phase Mobile Phase (ACN:Buffer) Analyte->Mobile_Phase dissolves in Detector Detector (UV @ 245 nm) Analyte->Detector detected by Column_Oven Column Oven (Temperature) Stationary_Phase->Column_Oven housed in Pump Pump (Flow Rate) Mobile_Phase->Pump driven by Chromatogram Chromatogram Detector->Chromatogram generates Peak_Area Peak Area Chromatogram->Peak_Area yields Concentration Concentration Peak_Area->Concentration correlates to

Caption: Key components and relationships in the HPLC analytical method.

Conclusion

The RP-HPLC method described provides a robust and reliable framework for the quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure that the results obtained are accurate, precise, and suitable for quality control, stability studies, and other applications in a research and drug development setting.

References

Application Notes and Protocols for Antibacterial Activity Testing of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial potential of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. Thiazolidine-2,4-dione derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial properties. This document outlines the methodologies for determining the antibacterial efficacy and elucidating the potential mechanism of action of the title compound.

Introduction

Thiazolidine-2,4-diones are a versatile scaffold in medicinal chemistry, known for their diverse biological activities. The substitution at the 5-position of the thiazolidine-2,4-dione ring has been a key area of investigation for the development of novel therapeutic agents. The introduction of a 4-fluorobenzyl group at this position may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its antibacterial efficacy. The fluorination of drug candidates can improve metabolic stability and membrane permeability. This document provides standardized protocols for the systematic evaluation of this compound's antibacterial activity.

Data Presentation

While specific quantitative data for the antibacterial activity of this compound is not extensively available in the public domain, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on the activity of structurally similar 5-benzylidene-thiazolidine-2,4-dione derivatives against common bacterial pathogens. These values are for illustrative purposes and require experimental verification for the title compound.

Table 1: Illustrative Antibacterial Activity of 5-Substituted Thiazolidine-2,4-dione Analogs

Bacterial StrainGram StainRepresentative MIC (µg/mL) of Analogous Compounds
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final inoculum density to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the MHA plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock & Dilutions mic_plate Inoculate 96-well plate prep_compound->mic_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_plate mic_incubation Incubate at 37°C for 18-24h mic_plate->mic_incubation read_mic Read MIC (Lowest concentration with no visible growth) mic_incubation->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture mbc_incubation Incubate at 37°C for 18-24h subculture->mbc_incubation read_mbc Read MBC (Lowest concentration with no bacterial growth) mbc_incubation->read_mbc signaling_pathway compound 5-(4-Fluorobenzyl) thiazolidine-2,4-dione bacterial_cell Bacterial Cell compound->bacterial_cell Enters murB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) compound->murB Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis murB->peptidoglycan_synthesis Catalyzes step in cell_wall_integrity Loss of Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity Maintains bacterial_death Bacterial Cell Death cell_wall_integrity->bacterial_death Leads to

Application Notes and Protocols for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), often referred to as glitazones, represent a significant class of oral antidiabetic agents that primarily function by enhancing insulin sensitivity.[1] These synthetic compounds are agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2] 5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a derivative within this class, featuring a fluorinated benzyl group at the 5-position of the thiazolidine-2,4-dione core. While specific research on this particular derivative is emerging, its structural similarity to other well-studied TZDs suggests its potential as a valuable tool in diabetes research and as a candidate for drug development.

These application notes provide an overview of the presumed mechanism of action, potential applications, and detailed experimental protocols for investigating the antidiabetic properties of this compound, based on established methodologies for the TZD class.

Mechanism of Action: PPARγ Agonism

The primary mechanism of action for thiazolidinediones is the activation of PPARγ.[2] As a PPARγ agonist, this compound is expected to bind to and activate this receptor, which is most abundantly expressed in adipose tissue.[2] This activation initiates a cascade of molecular events leading to improved insulin sensitivity.

Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses. A key outcome is the enhanced expression and translocation of Glucose Transporter Type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissues, thereby lowering blood glucose levels.[3]

PPAR_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Enters Cell PPARg_active Active PPARγ PPARg_inactive->PPARg_active Binding & Activation Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake (GLUT4 Expression) Gene_Transcription->Glucose_Uptake Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Reporter_Assay_Workflow A 1. Seed cells (e.g., HEK293T) in 96-well plates B 2. Transfect with PPARγ expression vector & PPRE-luciferase reporter A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with 5-(4-Fluorobenzyl)TZD, positive control (e.g., Rosiglitazone), and vehicle control C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence using a plate reader F->G H 8. Analyze data: Normalize to control and calculate EC50 G->H InVivo_Workflow A 1. Acclimatize Wistar rats for 1 week B 2. Induce diabetes with a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) A->B C 3. After 72h, confirm hyperglycemia (Blood Glucose > 250 mg/dL) B->C D 4. Group diabetic animals: - Diabetic Control (Vehicle) - Positive Control (e.g., Pioglitazone) - Test Groups (Varying doses of 5-(4-Fluorobenzyl)TZD) C->D E 5. Administer daily oral doses for 14-21 days D->E F 6. Monitor blood glucose levels at regular intervals (e.g., Day 0, 7, 14, 21) E->F G 7. At study end, collect blood for biochemical analysis (lipids, liver enzymes) F->G H 8. Analyze data: Compare glucose levels and biochemical parameters between groups G->H

References

Application Notes and Protocols for the Spectroscopic Analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a derivative of the thiazolidinedione (TZD) class of compounds. TZDs are of significant interest in medicinal chemistry, primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes.[1] They act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] The fluorinated benzyl group in the target molecule can potentially enhance its binding affinity and metabolic stability. This document provides a comprehensive overview of the spectroscopic characterization of this compound and the necessary protocols for its synthesis and analysis.

I. Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Knoevenagel condensation to form the unsaturated intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. The second step is the reduction of the exocyclic double bond to yield the final saturated product.

Protocol 1: Synthesis of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione

This protocol is adapted from the Knoevenagel condensation reaction commonly used for the synthesis of 5-benzylidene-2,4-thiazolidinediones.

Materials:

  • Thiazolidine-2,4-dione

  • 4-Fluorobenzaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2,4-dione (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If not, the mixture can be poured into ice-cold water to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the double bond in 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.

Materials:

  • 5-(4-fluorobenzylidene)thiazolidine-2,4-dione

  • Sodium borohydride (NaBH₄) or Magnesium in Methanol

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione (5 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (10 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to yield pure this compound.

II. Spectroscopic Data

The following tables summarize the key spectroscopic data for the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, and the predicted data for the final product, this compound.

Table 1: FT-IR Spectroscopic Data

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-S Stretch (cm⁻¹)
5-(4-fluorobenzylidene)thiazolidine-2,4-dione~3428[1]~1736[1]~1600-1610~1516[1]~621[1]
This compound (Predicted)~3400-3450~1740, ~1690Absent~1510-1520~620-630

Table 2: ¹H-NMR Spectroscopic Data

CompoundN-H (ppm)Aromatic-H (ppm)Alkene-CH (ppm)Benzyl-CH₂ / Methine-CH (ppm)
5-(4-fluorobenzylidene)thiazolidine-2,4-dione (in DMSO-d₆)~12.47 (s, 1H)[1]~7.72 (d, 2H), ~7.40 (d, 2H)[1]~7.76 (s, 1H)[1]-
This compound (Predicted, in DMSO-d₆)~12.0 (s, 1H)~7.2-7.4 (m, 2H), ~7.0-7.1 (m, 2H)-~3.2-3.4 (m, 2H), ~4.6-4.8 (m, 1H)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
5-(4-fluorobenzylidene)thiazolidine-2,4-dioneC₁₀H₆FNO₂S223.23222 [M-1]⁻[1]
This compound C₁₀H₈FNO₂S225.24225 [M]⁺, 117 (thiazolidinedione ring fragment), 109 (fluorobenzyl cation)

Table 4: UV-Vis Spectroscopic Data (Predicted)

CompoundSolventλmax (nm)Molar Absorptivity (ε)
5-(4-fluorobenzylidene)thiazolidine-2,4-dioneEthanol~320-340High
This compound Ethanol~260-270Moderate

III. Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction A Thiazolidine-2,4-dione + 4-Fluorobenzaldehyde B Reflux in Ethanol with Piperidine A->B C Precipitation and Filtration B->C D 5-(4-fluorobenzylidene)thiazolidine-2,4-dione C->D E Dissolve in Methanol D->E Intermediate F Addition of NaBH4 E->F G Work-up and Purification F->G H This compound G->H

Caption: Synthetic route for this compound.

PPAR-γ Signaling Pathway

G PPAR-γ Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TZD_Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPAR-γ TZD_Ligand->PPARg Binding and Activation Heterodimer PPAR-γ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation

Caption: Activation of PPAR-γ by a TZD ligand.

References

Application Notes and Protocols for Molecular Docking Studies of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This document outlines the scientific context, potential therapeutic targets, and a step-by-step guide for in silico analysis, designed to facilitate research into the therapeutic potential of this compound.

Introduction

This compound is a derivative of the thiazolidinedione (TZD) class of compounds. TZDs are a well-established pharmacophore known for their therapeutic applications, most notably as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which are crucial in the management of type 2 diabetes.[1][2] The core TZD scaffold has been extensively explored for its potential in treating a variety of pathological conditions, including diabetes, cancer, inflammation, and microbial infections.[1][2]

Recent research has also highlighted the role of TZD derivatives as inhibitors of other key protein targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. The structural modifications of the TZD core, such as the addition of a 4-fluorobenzyl group at the C-5 position, can significantly influence the binding affinity and selectivity towards different protein targets.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and guiding the design of more potent and selective drug candidates. These notes will focus on the molecular docking of this compound against two key targets: PPAR-γ and VEGFR-2.

Potential Therapeutic Targets and Signaling Pathways

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] Activation of PPAR-γ by agonists like the TZD drug class leads to the transcription of genes involved in insulin sensitization, adipogenesis, and inflammation. As such, PPAR-γ is a primary target for the development of anti-diabetic drugs.

PPAR-γ Signaling Pathway

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg_inactive PPAR-γ Ligand->PPARg_inactive Enters Cell & Binds PPARg_active PPAR-γ PPARg_inactive->PPARg_active Activation & Nuclear Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_active->PPRE Heterodimerizes with RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (e.g., GLUT4) mRNA->Protein MetabolicEffects Metabolic Effects (e.g., Increased Glucose Uptake) Protein->MetabolicEffects VEGFR2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione (Inhibitor) Ligand->VEGFR2 Inhibits Binding PI3K PI3K VEGFR2->PI3K Phosphorylates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Cell Proliferation, Migration, Survival Akt->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription for Angiogenesis ERK->GeneTranscription GeneTranscription->Angiogenesis Docking_Workflow Start Start ProteinPrep 1. Protein Preparation Start->ProteinPrep LigandPrep 2. Ligand Preparation ProteinPrep->LigandPrep GridBox 3. Grid Box Generation LigandPrep->GridBox DockingRun 4. Running the Docking Simulation GridBox->DockingRun Analysis 5. Analysis of Results DockingRun->Analysis End End Analysis->End

References

Troubleshooting & Optimization

improving 5-(4-Fluorobenzyl)thiazolidine-2,4-dione solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in DMSO at my desired concentration. What could be the issue?

A1: Poor solubility of this compound in DMSO, while uncommon given DMSO's broad solvency, can occur at high concentrations. Thiazolidinedione derivatives, as a class, can exhibit limited solubility.[1][2] Factors influencing this include the concentration of the compound, the purity of both the compound and the DMSO, temperature, and the presence of moisture. It is also possible that you are observing slow dissolution rather than poor solubility; ensure adequate vortexing and time for dissolution.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as compound precipitation upon dilution. It occurs because this compound is likely much less soluble in the aqueous buffer than in the DMSO stock solution. When the DMSO stock is added to the aqueous buffer, the overall solvent properties change, leading to supersaturation and subsequent precipitation of the compound.[3][4] To prevent this, consider optimizing your dilution protocol by performing serial dilutions and ensuring rapid mixing.[3] Using a lower final concentration of the compound or slightly increasing the percentage of DMSO in the final assay medium (while being mindful of its effects on the biological system) can also help.[3]

Q3: Are there any recommended co-solvents I can use with DMSO to improve the solubility of this compound?

A3: Yes, using co-solvents can be an effective strategy.[5][6] Water-miscible organic solvents can be used in combination with DMSO. For thiazolidinedione derivatives, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 are often employed.[6] The addition of a co-solvent can modify the polarity of the solvent system, potentially leading to improved solubility. It is crucial to test the compatibility of any co-solvent with your specific experimental setup, as it may impact the biological assay.

Q4: Can adjusting the pH of the DMSO solution help in dissolving this compound?

A4: Adjusting the pH is a common technique for compounds with ionizable groups.[5][6] The thiazolidine-2,4-dione ring system contains an acidic proton on the nitrogen atom, which can be deprotonated under basic conditions.[2] Therefore, the addition of a small amount of a suitable base to your DMSO solution might increase the solubility by forming a more soluble salt of the compound. However, the stability of the compound under different pH conditions should be carefully evaluated.

Troubleshooting Guides

Issue: Difficulty in Preparing a Concentrated Stock Solution in DMSO

If you are facing challenges in dissolving this compound in DMSO to achieve your target concentration, follow these steps:

Troubleshooting Workflow

start Start: Solubility Issue in DMSO step1 Verify Compound and Solvent Purity start->step1 step2 Gentle Heating (e.g., 37°C water bath) step1->step2 Purity Confirmed step3 Sonication step2->step3 No Improvement end_success Solubility Improved step2->end_success Dissolved step4 Consider Co-solvents (e.g., Ethanol, PEG 400) step3->step4 No Improvement step3->end_success Dissolved step5 pH Adjustment (with caution) step4->step5 No/Limited Improvement step4->end_success Dissolved step5->end_success Dissolved end_fail Consult Further step5->end_fail No Improvement

Caption: A workflow for troubleshooting solubility issues of this compound in DMSO.

Data Presentation: Illustrative Solubility Enhancement

The following table provides a hypothetical representation of how different methods could improve the solubility of this compound in DMSO.

MethodSolvent SystemTemperature (°C)Maximum Achievable Concentration (mM)Observations
Standard100% DMSO2550Slow dissolution, requires extensive vortexing.
Heating100% DMSO3775Dissolves more readily.
Sonication100% DMSO2560Faster dissolution compared to standard method.
Co-solvent90% DMSO / 10% Ethanol2580Clear solution obtained with moderate vortexing.
pH Adjustment100% DMSO + 0.1% Triethylamine25100Rapid dissolution, but stability should be monitored.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

Objective: To prepare a 100 mM stock solution of this compound in a DMSO:Ethanol co-solvent system.

Materials:

  • This compound (Molecular Weight: 225.24 g/mol )

  • Anhydrous DMSO

  • Anhydrous Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out 2.25 mg of this compound and place it in a sterile microcentrifuge tube.

  • Prepare a 9:1 (v/v) mixture of DMSO and Ethanol.

  • Add 90 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the mixture for 1-2 minutes.

  • Add 10 µL of anhydrous Ethanol to bring the total volume to 100 µL.

  • Vortex the solution for an additional 2-3 minutes until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If particles are present, brief sonication (5-10 minutes) in a water bath sonicator can be applied.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear bottom plate.

  • Plate reader capable of measuring turbidity (e.g., at 620 nm).

Methodology:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Perform a serial dilution of the 10 mM DMSO stock solution in a separate plate to prepare intermediate concentrations.

  • Add 2 µL of the DMSO stock solutions (or diluted solutions) to the PBS-containing wells to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant at 1%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 620 nm to determine the turbidity in each well. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.

Signaling Pathway and Chemical Interaction Visualization

The following diagram illustrates the general principle of how a co-solvent can enhance the solubility of a poorly soluble compound like this compound.

cluster_0 Poor Solubility in Pure Solvent cluster_1 Improved Solubility with Co-solvent A Compound (Cmpd) B Solvent (e.g., Water) A->B Weak Interaction C Precipitate A->C Strong Self-Association D Compound (Cmpd) E Solvent D->E Interaction F Co-solvent (e.g., DMSO) D->F Stronger Interaction G Solvated Compound E->F Miscibility

Caption: Co-solvent mechanism for enhancing solubility.

References

Technical Support Center: Crystallization of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. The following sections offer solutions to common issues encountered during the crystallization of this compound.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and actionable solutions.

Question 1: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The compound's solubility in the chosen solvent is too high at the temperature of crystallization, or the cooling process is too rapid, causing the compound to separate as a supersaturated liquid phase before it has time to form an ordered crystal lattice. Impurities can also lower the melting point of the solid, contributing to this issue.

  • Solution:

    • Re-heat and Add More Solvent: Re-dissolve the oiled-out compound by gently heating the solution. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Solvent System Modification: If using a single solvent, consider adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. Re-heat to clarify and then cool slowly. For instance, if using ethanol, a small amount of water could be added.

    • Lower Crystallization Temperature: If the compound remains an oil, try cooling the solution to a lower temperature (e.g., using an ice bath or refrigerator) after it has slowly reached room temperature.

    • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites.

Question 2: No crystals form, even after extended cooling.

  • Possible Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, which could lead to rapid, impure crystallization. After reducing the volume, allow the solution to cool slowly again.

    • Induce Nucleation:

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.

      • Scratching: As mentioned previously, scratching the inner surface of the flask can promote nucleation.

    • Anti-Solvent Addition: Carefully add an anti-solvent to the solution at room temperature until turbidity is observed, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to stand.

Question 3: The crystallization is very rapid, resulting in a fine powder instead of well-defined crystals.

  • Possible Cause: The solution is too concentrated, or the cooling is too fast. Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Solution:

    • Increase Solvent Volume: Re-heat the mixture to redissolve the precipitate and add a small amount of additional hot solvent. This will ensure that the solution is not oversaturated at high temperatures.

    • Slow Cooling: Insulate the flask to slow down the cooling rate. This can be achieved by placing it in a warm water bath that is allowed to cool to room temperature or by wrapping the flask in glass wool or a similar insulating material.

    • Stepwise Cooling: Allow the solution to cool to room temperature undisturbed before transferring it to a colder environment like a refrigerator.

Question 4: The crystal yield is very low.

  • Possible Cause:

    • Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.

    • The compound is more soluble in the chosen solvent at low temperatures than anticipated.

    • Incomplete reaction or significant side product formation during the synthesis.

  • Solution:

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures but very low solubility at room temperature or below.

    • Review Synthesis Protocol: If the yield remains low after attempting to recover more product, re-evaluate the preceding synthesis steps for potential issues with reagent purity, reaction time, or temperature control.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on literature for similar thiazolidinedione derivatives, ethanol is a recommended starting solvent for recrystallization. It generally provides good solubility at reflux temperatures and lower solubility at room temperature or below.

Q2: How can I assess the purity of my crystallized product?

A2: The purity of the crystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any residual impurities or solvents.

Q3: Is it necessary to use a seed crystal?

A3: While not always necessary, using a seed crystal can be very beneficial. It can help to initiate crystallization when it is reluctant to start and can also promote the formation of the desired crystal polymorph.

Solvent Suitability for Crystallization

The following table provides a qualitative overview of solvent suitability for the crystallization of this compound based on general principles for this class of compounds.

SolventSuitability for CrystallizationRationale
Ethanol High Good solubility when hot, lower solubility when cold. Commonly used for recrystallization of related compounds.
Methanol High Similar properties to ethanol, may offer slightly different solubility characteristics that could be advantageous.
Isopropanol Moderate to High A good alternative to ethanol and methanol.
Acetone Moderate May be too good of a solvent, potentially leading to lower yields. Can be useful in a solvent/anti-solvent system.
Ethyl Acetate Moderate Similar to acetone, solubility might be too high for efficient crystallization.
Toluene Low Generally, non-polar solvents are less effective for this class of polar, hydrogen-bonding compounds.
Hexane/Heptane Poor (as primary solvent) The compound is likely to be poorly soluble even at high temperatures. Can be used as an anti-solvent.
Water Poor (as primary solvent) The compound has low aqueous solubility. Can be used as an anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

This protocol is for the Knoevenagel condensation to form the precursor, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiazolidine-2,4-dione (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum.

Protocol 2: Reduction to this compound

This protocol describes the reduction of the benzylidene intermediate.

  • Reactant Setup: Suspend the 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran in a round-bottom flask with a magnetic stirrer.

  • Reducing Agent: Cool the suspension in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise (typically 2-4 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by crystallization.

Protocol 3: Crystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Crystallization Troubleshooting Workflow

G start Start Crystallization (Cooling Solution) issue Issue Encountered? start->issue no_xtal No Crystals Form issue->no_xtal Yes oil_out Compound Oils Out issue->oil_out Yes low_yield Low Yield issue->low_yield Yes fine_powder Fine Powder Formed issue->fine_powder Yes success Pure Crystals Obtained issue->success No sol1 Concentrate Solution Add Seed Crystal Scratch Flask no_xtal->sol1 sol2 Re-heat & Add Solvent Slow Cooling Modify Solvent System oil_out->sol2 sol3 Concentrate Mother Liquor Re-cool Re-evaluate Solvent low_yield->sol3 sol4 Re-heat & Add Solvent Slow Cooling fine_powder->sol4 sol1->start Retry sol2->start Retry sol3->success Improved Yield sol4->start Retry

Technical Support Center: Optimizing 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step is a Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and 4-fluorobenzaldehyde to yield the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. The second step involves the reduction of the exocyclic double bond of this intermediate to obtain the final product. Optimizing the yield of each step is critical for an efficient overall synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: The Knoevenagel condensation is the crucial C-C bond-forming step that determines the base yield of the benzylidene intermediate.[1][2] Optimizing catalyst, solvent, and temperature for this reaction is paramount for a high overall yield.

Q2: Are there green chemistry approaches available for this synthesis? A2: Yes, several methods aim to be more environmentally benign. These include using polyethylene glycol (PEG) as a recyclable solvent, employing microwave-assisted synthesis to reduce reaction times, or conducting the reaction under solvent-free conditions.[2][3]

Q3: Why is piperidine commonly used as a catalyst in the Knoevenagel condensation? A3: Piperidine is a widely used basic catalyst for the Knoevenagel condensation. It effectively deprotonates the active methylene group at the C5 position of the thiazolidine-2,4-dione, facilitating the nucleophilic attack on the aldehyde carbonyl.[2][4]

Q4: What is the expected geometry of the 5-(4-fluorobenzylidene)thiazolidine-2,4-dione intermediate? A4: The Knoevenagel condensation typically results in the formation of the more thermodynamically stable Z-isomer.[1]

Q5: Can the final product, this compound, exist as enantiomers? A5: Yes. The reduction of the double bond in the intermediate creates a chiral center at the C5 position of the thiazolidine-2,4-dione ring. Therefore, the final product is a racemic mixture unless a stereoselective reduction method is employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Step 1: Knoevenagel Condensation of TZD and 4-Fluorobenzaldehyde

Q: My yield of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione is consistently low. What factors should I investigate? A: Low yield in this step can be attributed to several factors. Systematically evaluate the following:

  • Catalyst Choice and Concentration: The type and amount of base catalyst are critical. While piperidine is common, other bases like sodium acetate or catalysts like ethylenediamine diacetate (EDDA) can be effective.[2][3] Ensure you are using the correct molar percentage; too little may result in an incomplete reaction, while too much can lead to side products.

  • Solvent Selection: The reaction solvent plays a significant role. Standard organic solvents like ethanol, toluene, DMF, and DMSO are commonly used.[2][3] For certain catalyst systems, a solvent-free approach or the use of green solvents like PEG-300 can improve yields and simplify workup.[3]

  • Reaction Temperature and Time: These parameters are interdependent. Refluxing is common, but some protocols achieve high yields at moderate temperatures (e.g., 80 °C).[2][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation or side-product formation from prolonged heating.[4]

  • Purity of Reactants: Ensure the thiazolidine-2,4-dione and 4-fluorobenzaldehyde are pure. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.

Q: I am observing multiple spots on my TLC plate, indicating side products. What could be the cause? A: Side product formation can result from self-condensation of the aldehyde, degradation of the TZD ring under harsh basic conditions, or other secondary reactions. To mitigate this, consider using a milder catalyst, lowering the reaction temperature, and ensuring the reaction is not run for an excessive amount of time.

Q: The product is difficult to isolate from the reaction mixture. What are the best practices for purification? A: The typical workup involves pouring the reaction mixture onto crushed ice and acidifying with a few drops of glacial acetic acid to precipitate the product.[4] The solid can then be filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to achieve high purity.[4][5]

Step 2: Reduction of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione

Q: The reduction of the double bond is incomplete. How can I drive the reaction to completion? A: Incomplete reduction is a common issue. Consider the following:

  • Choice of Reducing Agent/Catalyst: Catalytic hydrogenation is an effective method. A common system is using a palladium catalyst, such as palladium hydroxide (Pearlman's catalyst), under hydrogen pressure.[6] Ensure the catalyst is active and not poisoned.

  • Hydrogen Pressure and Reaction Time: If using catalytic hydrogenation, increasing the hydrogen pressure or extending the reaction time may be necessary. Monitor the reaction by TLC to track the disappearance of the starting material.

  • Solvent: The choice of solvent is important for hydrogenation. Alcohols like methanol or ethanol are typically effective.

Q: I am concerned about reducing the carbonyl groups on the TZD ring. Is this a risk? A: The carbonyl groups of the TZD ring are part of an amide-like system and are generally resistant to reduction under conditions used for reducing an isolated C=C double bond, such as standard catalytic hydrogenation. However, using overly harsh reducing agents (e.g., lithium aluminum hydride) could potentially reduce the carbonyls and should be avoided.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst

This protocol is adapted from standard procedures for synthesizing 5-benzylidene TZD derivatives.[4][5]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add thiazolidine-2,4-dione (1 eq.), 4-fluorobenzaldehyde (1 eq.), and absolute ethanol (sufficient to dissolve reactants upon heating).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq. or a few drops).

  • Reaction: Stir the mixture and heat to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of chloroform:methanol as the mobile phase). The reaction is typically complete within 4-6 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Precipitation: Add a few drops of glacial acetic acid to facilitate the precipitation of the solid product.[4]

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. A yield of 76% has been reported for this specific compound under similar conditions.[4]

Protocol 2: Reduction of the Benzylidene Intermediate

This protocol is based on a general method for the reduction of a C=C double bond in similar TZD derivatives.[6]

  • Reactant Setup: In a hydrogenation vessel, dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione (1 eq.) in methanol.

  • Catalyst Addition: Add palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) (e.g., 10 mol%).

  • Reaction: Place the vessel in a hydrogenation apparatus and subject it to hydrogen gas pressure (e.g., 50 psi).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary to obtain pure this compound.

Data Summary Tables

Table 1: Comparison of Conditions for Knoevenagel Condensation Yields are for various substituted benzaldehydes and serve as a reference.

CatalystSolventTemperature (°C)Time (hr)Reported Yield RangeReference
PiperidineEthanolReflux (~78)4 - 672 - 94%[4]
PiperidineTolueneReflux (~110)Varies68%[5]
NonePEG-30080 - 901 - 285 - 95%[3]
EDDA (5 mol%)Solvent-free802.591% (for benzaldehyde)[2]
MethylamineAcetic AcidRefluxVariesGood yields reported[7]
Sodium AcetateAcetic Acid140 - 190VariesEffective[3]

Workflow and Logic Diagrams

Synthesis_Workflow Overall Synthesis Workflow cluster_reactants Reactants cluster_step1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product TZD Thiazolidine-2,4-dione Condensation Reflux with Piperidine/Ethanol TZD->Condensation Aldehyde 4-Fluorobenzaldehyde Aldehyde->Condensation Intermediate 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione Condensation->Intermediate Reduction Catalytic Hydrogenation (Pd(OH)₂/C, H₂) Intermediate->Reduction Product 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Reduction->Product Troubleshooting_Knoevenagel Troubleshooting Flowchart: Knoevenagel Condensation start Low Yield or Incomplete Reaction? check_reactants 1. Verify Reactant Purity (Aldehyde & TZD) start->check_reactants Start Here check_catalyst 2. Check Catalyst - Type (e.g., Piperidine, EDDA) - Concentration (mol%) check_reactants->check_catalyst If purity is confirmed check_conditions 3. Evaluate Reaction Conditions - Solvent (e.g., EtOH, Toluene, PEG) - Temperature (e.g., 80°C vs Reflux) check_catalyst->check_conditions If catalyst is correct check_time 4. Optimize Reaction Time - Monitor via TLC check_conditions->check_time If conditions seem appropriate solution High Yield Achieved check_time->solution After optimization

References

Technical Support Center: 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic compound belonging to the thiazolidinedione class of molecules.[1][2][3] Thiazolidinediones are known for a wide range of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The core structure consists of a thiazolidine-2,4-dione ring, and the specific compound is substituted at the 5-position with a 4-fluorobenzyl group.[7]

Q2: What are the primary research applications of this compound?

A2: Based on studies of related thiazolidinedione derivatives, this compound is primarily investigated for its potential as an anticancer, antimicrobial, and antidiabetic agent.[1][4][8][9][10] Researchers often explore its efficacy against various cancer cell lines, its activity against different bacterial and fungal strains, and its role as a potential modulator of metabolic pathways.[4][8][10]

Q3: What is the proposed mechanism of action for thiazolidinediones?

A3: Many thiazolidinediones are known to be agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[2][10][11] Activation of PPAR-γ is a key mechanism in sensitizing cells to insulin, which is why this class of compounds has been studied extensively for the treatment of type 2 diabetes.[10][12] In the context of cancer, PPAR-γ activation can lead to cell cycle arrest, differentiation, and apoptosis.[2] Other proposed mechanisms for anticancer activity include the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13][14][15]

Troubleshooting Guides

Synthesis and Characterization

Q4: I am experiencing low yields during the synthesis of this compound. What are the common causes?

A4: Low yields in the Knoevenagel condensation reaction to synthesize 5-benzylidene thiazolidinediones can arise from several factors:

  • Purity of Reagents: Ensure that the starting materials, 4-fluorobenzaldehyde and thiazolidine-2,4-dione, are of high purity. Impurities can interfere with the reaction.

  • Catalyst Activity: The choice and amount of catalyst (e.g., piperidine, sodium acetate) are crucial. Ensure the catalyst is not degraded and is used in the appropriate molar ratio.[11][14]

  • Reaction Conditions: The reaction is sensitive to temperature and time. Over-refluxing can lead to side product formation, while insufficient heating can result in an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][11]

  • Solvent: The choice of solvent (e.g., toluene, ethanol, acetic acid) can significantly impact the reaction rate and yield.[11][16] Ensure the solvent is anhydrous where required.

  • Purification Loss: Significant loss of product can occur during recrystallization. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Q5: My characterization data (NMR, IR, Mass Spec) does not match the expected values. What should I check?

A5: Discrepancies in spectral data often point to impurities or an incorrect structure.

  • Proton NMR (¹H NMR): Look for unexpected peaks which may indicate residual solvent, starting materials, or side products. For the target compound, expect signals corresponding to the aromatic protons, the methylene bridge, and the NH proton of the thiazolidinedione ring.[10]

  • Infrared (IR) Spectroscopy: Key peaks to look for include N-H stretching, aromatic C-H stretching, and the characteristic C=O stretching of the dione group.[10] The absence or shift of these peaks could indicate that the desired functional groups are not present.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (C10H8FNO2S, MW: 225.24 g/mol ).[7] Fragmentation patterns can help confirm the structure.

  • Purification: If impurities are suspected, re-purify the compound using column chromatography or recrystallization and re-acquire the spectral data.

Biological Assays

Q6: I am observing high variability in my in vitro anticancer assay results (e.g., MTT, IC50 values). What could be the cause?

A6: Variability in cell-based assays is common and can be mitigated by controlling several factors:

  • Compound Solubility: Thiazolidinedione derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before preparing serial dilutions in the cell culture medium. Precipitation of the compound will lead to inconsistent concentrations.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Cells that are over-confluent or have been passaged too many times can exhibit altered responses to treatments.

  • Assay Protocol Consistency: Ensure consistent cell seeding density, incubation times, and reagent concentrations. For MTT assays, the incubation time with the MTT reagent and the solubilization of formazan crystals are critical steps.[8]

  • Reference Compound: Always include a positive control (a known anticancer drug like sorafenib or irinotecan) to benchmark the activity of your test compound and assess the validity of the assay run.[6][13]

Q7: The compound shows high cytotoxicity even at low concentrations in my control cell lines. Is this expected?

A7: While the goal is often selective toxicity towards cancer cells, some level of cytotoxicity in normal cell lines can occur.

  • Safety Index (SI): It is important to determine the IC50 in both cancer cell lines and a normal (non-cancerous) cell line to calculate the safety index (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.[6]

  • Off-Target Effects: High cytotoxicity could be due to off-target effects. Investigating the mechanism of cell death (apoptosis vs. necrosis) can provide further insights.

  • Concentration Range: Ensure you are testing a wide enough range of concentrations to determine an accurate IC50 value.

Data and Protocols

Physicochemical and Spectroscopic Data

The following table summarizes typical data for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, a closely related precursor often synthesized en route to the title compound. Data for the benzyl derivative is less commonly reported in isolation.

ParameterReported ValueReference
Yield 76%[10]
Melting Point (°C) 206-210[10]
FT-IR (KBr, cm⁻¹) 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S)[10]
¹H-NMR (DMSO-d₆, δ-ppm) 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar-CH), 7.40 (d, 2H, Ar-CH)[10]
Mass Spec (m/z) 222 [M-1][10]
Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

This protocol is a generalized procedure based on the Knoevenagel condensation commonly used for this class of compounds.

  • Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine or sodium acetate.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of n-hexane and ethyl acetate).[11]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude solid with water and then recrystallize from a suitable solvent like ethanol to obtain the purified product.[4]

  • Characterization: Dry the purified crystals and characterize by determining the melting point and acquiring IR, ¹H NMR, and Mass spectra.

Protocol 2: In Vitro Anticancer MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic activity of the compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate Product cluster_end Final Product A Thiazolidine-2,4-dione C Knoevenagel Condensation (Solvent + Catalyst) A->C B 4-Fluorobenzaldehyde B->C D Crude Product C->D Reflux & Work-up E Purified 5-(4-Fluorobenzylidene) thiazolidine-2,4-dione D->E Recrystallization F Characterization (NMR, IR, MS, MP) E->F

Caption: Synthetic workflow for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

Hypothesized Signaling Pathway

TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPARγ TZD->PPARg Binds & Activates PPRE PPRE (Promoter Region) PPARg->PPRE Dimerizes with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates CellResponse Cellular Response (e.g., Apoptosis, Differentiation, Insulin Sensitization) TargetGenes->CellResponse

References

Technical Support Center: Refining 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining the dosage of this novel thiazolidinedione (TZD) derivative for your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound belongs to the thiazolidinedione (TZD) class of compounds. TZDs are known to be agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1] By activating PPARγ, TZDs modulate the transcription of genes involved in insulin signaling, leading to improved insulin sensitivity in tissues such as adipose, muscle, and liver. While this specific derivative is novel, its therapeutic potential is predicated on this established mechanism of action.

Q2: What is a recommended starting dose for in vivo studies with this compound in rodents?

A2: For novel TZD derivatives, determining the optimal starting dose requires careful consideration of available data on similar compounds and should be followed by a dose-ranging study. Based on preclinical studies with other TZD analogs, a starting dose in the range of 1-10 mg/kg/day administered orally is a reasonable starting point for efficacy studies in mice or rats.[2][3] Acute toxicity studies for some novel TZDs have tested doses up to 100 mg/kg and even 2000 mg/kg without observable toxic effects.[4] However, it is crucial to perform an initial dose-finding study to establish the safety and efficacy range for this specific compound.

Q3: How should I prepare this compound for oral administration in rodents, considering its likely poor water solubility?

A3: Thiazolidinediones are often poorly soluble in water. A common and effective method for preparing oral formulations of such compounds is to create a suspension. A widely used vehicle for this purpose is 0.5% to 1% carboxymethylcellulose (CMC) in sterile water.[3] To improve wetting and prevent aggregation of the compound, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to the vehicle. It is essential to ensure the suspension is homogenous before each administration.

Q4: What are the key parameters to monitor during an in vivo study to assess the efficacy of this compound as an anti-diabetic agent?

A4: To evaluate the anti-diabetic efficacy of the compound, the following parameters should be monitored:

  • Fasting Blood Glucose: Regular monitoring of fasting blood glucose levels is a primary indicator of glycemic control.

  • Oral Glucose Tolerance Test (OGTT): An OGTT is crucial to assess the compound's ability to improve glucose disposal after a glucose challenge.

  • Insulin Levels: Measuring fasting insulin levels can provide insights into changes in insulin sensitivity.

  • Lipid Profile: Since TZDs can affect lipid metabolism, monitoring triglycerides and cholesterol levels is recommended.[1]

  • Body Weight: TZDs are known to sometimes cause weight gain, so regular monitoring of body weight is important.[5]

Q5: What are the potential side effects of thiazolidinediones, and what should I monitor for toxicity?

A5: Known side effects of the TZD class include weight gain, fluid retention, and in some historical cases, liver toxicity and cardiovascular concerns.[5][6] For a novel TZD derivative, it is vital to conduct thorough toxicity monitoring. Key parameters to assess include:

  • Clinical Observations: Daily observation of the animals for any signs of distress, changes in behavior, food and water intake, and overall appearance.

  • Body Weight: Weekly body weight measurements.

  • Hematology: At the end of the study, a complete blood count (CBC) should be performed to assess red and white blood cell counts, hemoglobin, hematocrit, and platelet counts.[3]

  • Clinical Chemistry: Serum analysis for liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and lipid profile.[1]

  • Histopathology: At necropsy, major organs (liver, kidney, heart, spleen, etc.) should be collected for histopathological examination to identify any potential tissue damage.[6]

Troubleshooting Guides

Issue 1: High variability in blood glucose readings between animals in the same treatment group.

  • Possible Cause 1: Inconsistent food intake before measurement.

    • Solution: Ensure a consistent fasting period for all animals before blood glucose measurement. For mice, a 4-6 hour fast is typical.

  • Possible Cause 2: Improper oral gavage technique leading to variable dosing.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage. Observe for any signs of difficulty during administration, such as the animal struggling or fluid coming from the nose, which could indicate incorrect placement.

  • Possible Cause 3: Inhomogeneous drug suspension.

    • Solution: Vigorously vortex the drug suspension immediately before drawing each dose to ensure the compound is evenly distributed.

Issue 2: No significant effect on blood glucose levels is observed, even at higher doses.

  • Possible Cause 1: Poor bioavailability of the compound.

    • Solution: Re-evaluate the vehicle formulation. Consider using a different suspension vehicle or adding a solubilizing agent. Micronizing the compound to reduce particle size can also improve absorption.

  • Possible Cause 2: The compound may have low intrinsic potency.

    • Solution: If solubility and administration are optimized, the compound may not be sufficiently potent at the tested doses. Consider synthesizing and testing other derivatives with potentially improved activity.

  • Possible Cause 3: The animal model is not appropriate.

    • Solution: Ensure the chosen diabetic animal model is responsive to TZD treatment. For example, db/db mice are known to respond well to PPARγ agonists.

Issue 3: Signs of toxicity are observed at the intended therapeutic dose.

  • Possible Cause 1: The compound has a narrow therapeutic window.

    • Solution: Immediately reduce the dose or cease administration. Conduct a more detailed dose-ranging study with smaller dose increments to identify the maximum tolerated dose (MTD).

  • Possible Cause 2: The vehicle is causing toxicity.

    • Solution: Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is the issue, explore alternative, well-tolerated vehicles.

  • Possible Cause 3: Unexpected off-target effects of the compound.

    • Solution: Collect blood and tissue samples for a full toxicological workup, including hematology, clinical chemistry, and histopathology, to identify the affected organs and potential mechanisms of toxicity.

Data Presentation

Table 1: Example Dose-Ranging Study Design for this compound in a Diabetic Mouse Model (e.g., db/db mice)

GroupTreatmentDose (mg/kg/day)Administration RouteNumber of Animals
1Vehicle Control (0.5% CMC)0Oral Gavage8
2This compound1Oral Gavage8
3This compound5Oral Gavage8
4This compound10Oral Gavage8
5Positive Control (e.g., Pioglitazone)10Oral Gavage8

Table 2: Key Efficacy and Safety Parameters to Monitor

ParameterFrequency of Measurement
Fasting Blood GlucoseDaily or every other day
Body WeightWeekly
Oral Glucose Tolerance Test (OGTT)At baseline and end of study
Serum InsulinAt baseline and end of study
Serum Lipids (Triglycerides, Cholesterol)At baseline and end of study
Complete Blood Count (CBC)End of study
Serum Clinical Chemistry (ALT, AST, BUN, Creatinine)End of study
Histopathology of Major OrgansEnd of study

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. If desired, add Tween 80 to a final concentration of 0.1% (v/v). Stir until the CMC is fully dissolved.

  • Compound Weighing: Accurately weigh the required amount of this compound based on the desired concentration and final volume.

  • Suspension Preparation: Add a small amount of the vehicle to the weighed compound and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.

  • Storage and Use: Store the suspension at 4°C for short-term use (up to one week). Before each administration, bring the suspension to room temperature and vortex vigorously to ensure homogeneity.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Selection: Use a small number of animals (e.g., female rats or mice) for this initial study.

  • Initial Dosing: Administer a starting dose (e.g., 100 mg/kg) to a single animal.

  • Observation: Observe the animal closely for 48 hours for any signs of toxicity.

  • Dose Adjustment:

    • If the animal shows no signs of toxicity, the next animal is dosed at a higher level (e.g., 300 mg/kg).

    • If the animal shows signs of toxicity, the next animal is dosed at a lower level (e.g., 30 mg/kg).

  • Continuation: Continue this process, adjusting the dose up or down based on the outcome of the previous animal, until the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg) is reached.

  • Extended Observation: All animals should be observed for a total of 14 days for any delayed signs of toxicity.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg_inactive PPARγ TZD->PPARg_inactive Binds and Activates PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus RXR RXR PPARg_active->RXR Forms Heterodimer PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., genes for glucose uptake, lipid metabolism) PPRE->Target_Genes Regulates Biological_Effects Improved Insulin Sensitivity Target_Genes->Biological_Effects Leads to

Caption: PPARγ Signaling Pathway Activation by this compound.

In_Vivo_Dosage_Refinement_Workflow Start Start Acute_Toxicity Acute Toxicity Study (e.g., Up-and-Down Procedure) Start->Acute_Toxicity Dose_Ranging Dose-Ranging Efficacy Study (e.g., 1, 5, 10 mg/kg) Acute_Toxicity->Dose_Ranging Determine Safe Dose Range Select_Dose Select Optimal Dose(s) (Balance Efficacy and Safety) Dose_Ranging->Select_Dose Identify Efficacious Doses Chronic_Study Chronic Efficacy and Toxicity Study Select_Dose->Chronic_Study Data_Analysis Comprehensive Data Analysis (Efficacy, PK/PD, Toxicity) Chronic_Study->Data_Analysis End End Data_Analysis->End

References

5-(4-Fluorobenzyl)thiazolidine-2,4-dione purity analysis and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for purity analysis include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point determination can also serve as a preliminary indicator of purity.

Q2: What are some common impurities or artifacts that can be observed during the synthesis and analysis of this compound?

A2: Common impurities can include unreacted starting materials such as 4-fluorobenzaldehyde and thiazolidine-2,4-dione. By-products from the Knoevenagel condensation reaction are also possible. Artifacts in analysis might arise from sample degradation under certain analytical conditions, such as high temperatures in Gas Chromatography (GC).

Q3: How can I confirm the structural identity of this compound?

A3: The structure of this compound can be confirmed using a combination of spectroscopic techniques. 1H NMR and 13C NMR will confirm the carbon-hydrogen framework, Mass Spectrometry will determine the molecular weight, and Infrared (IR) spectroscopy will identify key functional groups.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram.
  • Possible Cause 1: Residual Starting Materials.

    • Troubleshooting: Compare the retention times of the unexpected peaks with those of 4-fluorobenzaldehyde and thiazolidine-2,4-dione standards. If they match, it indicates an incomplete reaction. Optimize the reaction time or stoichiometry.

  • Possible Cause 2: Presence of By-products.

    • Troubleshooting: Isolate the impurity using preparative HPLC and characterize its structure using MS and NMR. This can help in identifying the side reaction and optimizing the reaction conditions to minimize it.

  • Possible Cause 3: Sample Degradation.

    • Troubleshooting: Investigate the stability of the compound in the mobile phase. Analyze the sample at different time points after preparation to check for the appearance of new peaks. If degradation is observed, use a different mobile phase or perform the analysis more quickly after sample preparation.

Issue 2: Discrepancies in NMR spectra.
  • Possible Cause 1: Presence of Solvents.

    • Troubleshooting: Residual solvents from the synthesis or purification steps can appear in the NMR spectrum. Compare the chemical shifts of the unknown peaks with common laboratory solvents. Use a high vacuum to remove residual solvents.

  • Possible Cause 2: Isomeric Impurities.

    • Troubleshooting: The synthesis might produce geometric isomers (E/Z) around the benzylidene double bond. 2D NMR techniques like NOESY can help in identifying and quantifying these isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • 1H NMR: Acquire a standard proton spectrum. Expected signals for this compound would include peaks for the aromatic protons, the methine proton, and the NH proton of the thiazolidine ring.[1][3]

  • 13C NMR: Acquire a standard carbon spectrum to observe the signals for all unique carbon atoms in the molecule.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.

Data Presentation

Table 1: Typical Analytical Data for this compound

ParameterTypical ValueReference
Molecular FormulaC10H8FNO2S[4]
Molecular Weight225.24 g/mol [4]
Melting Point206-210 °C[1]
1H NMR (DMSO-d6, δ ppm)~12.47 (s, 1H, NH), ~7.76 (s, 1H, =CH), ~7.72 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H)[1]
IR (KBr, cm-1)~3428 (N-H), ~1736 (C=O), ~1516 (C-F)[1]

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Start Crude Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Product Passes Purity_Check->Pass Yes Fail Further Purification Purity_Check->Fail No

Caption: Workflow for the purity analysis of this compound.

Artifact_Formation_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Target_Product 5-(4-Fluorobenzyl) thiazolidine-2,4-dione 4-Fluorobenzaldehyde->Target_Product Knoevenagel Condensation Incomplete_Reaction Incomplete Reaction 4-Fluorobenzaldehyde->Incomplete_Reaction Side_Reaction Side Reaction 4-Fluorobenzaldehyde->Side_Reaction Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione->Target_Product Knoevenagel Condensation Thiazolidine-2,4-dione->Incomplete_Reaction Thiazolidine-2,4-dione->Side_Reaction Degradation Degradation Target_Product->Degradation Incomplete_Reaction->Target_Product Byproduct Unidentified By-product Side_Reaction->Byproduct Degradation_Product Degradation Product Degradation->Degradation_Product

Caption: Potential pathways for impurity and artifact formation during synthesis.

References

Validation & Comparative

5-(4-Fluorobenzyl)thiazolidine-2,4-dione vs rosiglitazone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and rosiglitazone is currently precluded by the absence of published in vitro studies for this compound. Consequently, this guide provides a comprehensive in vitro profile of the well-characterized thiazolidine-2,4-dione, rosiglitazone, to serve as a benchmark for researchers in the field of drug discovery and metabolic disease.

Rosiglitazone is a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] Its activity has been extensively documented in a variety of in vitro systems, establishing it as a reference compound for the development of new insulin-sensitizing agents.

Quantitative Analysis of In Vitro Activity

The in vitro potency and binding affinity of rosiglitazone for PPARγ are summarized in the table below. This data is critical for researchers designing and evaluating novel compounds targeting this receptor.

CompoundTargetAssay TypeMetricValueReference
RosiglitazonePPARγTransactivation AssayEC5060 nM
RosiglitazonePPARγBinding AssayKd~40 nM[3]

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Kd (Dissociation constant): A measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: The PPARγ Signaling Pathway

Rosiglitazone exerts its effects by directly binding to and activating PPARγ.[1][4] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[5][6]

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects (e.g., ↑ Insulin Sensitivity) Proteins->MetabolicEffects Result in

PPARγ Signaling Pathway

Experimental Protocols

The in vitro characterization of PPARγ agonists like rosiglitazone typically involves a variety of cell-based and biochemical assays. Below are outlines of key experimental protocols.

PPARγ Transactivation Assay

This cell-based assay is a cornerstone for quantifying the functional activity of PPARγ agonists.[7][8]

Objective: To measure the ability of a compound to activate PPARγ and drive the expression of a reporter gene.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.[9]

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector containing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., rosiglitazone).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. The data is plotted as a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_workflow PPARγ Transactivation Assay Workflow node_cell_culture 1. Cell Culture (e.g., HEK293T) node_transfection 2. Co-transfection - PPARγ-GAL4 Plasmid - Luciferase Reporter Plasmid node_cell_culture->node_transfection node_treatment 3. Treatment (Varying concentrations of test compound) node_transfection->node_treatment node_incubation 4. Incubation node_treatment->node_incubation node_lysis 5. Cell Lysis node_incubation->node_lysis node_luciferase 6. Luciferase Assay (Measure luminescence) node_lysis->node_luciferase node_analysis 7. Data Analysis (Dose-response curve & EC50) node_luciferase->node_analysis

Experimental Workflow

In Vitro Binding Assay

Biochemical assays are employed to determine the direct binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

Objective: To quantify the binding affinity (Kd) of a test compound for the PPARγ LBD.

Methodology:

  • Protein Expression and Purification: The PPARγ LBD is expressed in a suitable system (e.g., E. coli) and purified.

  • Competitive Binding: A radiolabeled or fluorescently labeled known PPARγ ligand is incubated with the purified PPARγ LBD in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free labeled ligands are separated, and the amount of bound labeled ligand is quantified.

  • Data Analysis: The data is used to calculate the IC50 of the test compound, which can then be converted to a Ki or Kd value.

Structure-Activity Relationship of Thiazolidine-2,4-diones

The thiazolidine-2,4-dione core is a critical pharmacophore for PPARγ agonism. The activity of these compounds can be significantly modulated by substitutions at the 5-position of the thiazolidinedione ring. Generally, a hydrophobic side chain is required for potent activity, as it occupies a hydrophobic pocket within the PPARγ ligand-binding domain. The nature and length of the linker between the central aromatic ring and the thiazolidine-2,4-dione headgroup also influence potency and selectivity. While no data is available for this compound, the presence of the fluorobenzyl group suggests it is designed to interact with this hydrophobic pocket. Further in vitro evaluation is necessary to determine its specific activity profile.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the thiazolidine-2,4-dione (TZD) scaffold remains a cornerstone in the quest for novel therapeutics, particularly in the management of type 2 diabetes and, more recently, in oncology. This guide provides a comparative analysis of the efficacy of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione analogs, drawing upon experimental data from various studies. The focus is on their performance as peroxisome proliferator-activated receptor-γ (PPARγ) agonists for antidiabetic effects and their emerging role as anticancer agents.

The core structure of 5-benzylidenethiazolidine-2,4-dione has been extensively modified to enhance therapeutic efficacy and mitigate side effects. Substitutions on the benzylidene ring, in particular, have been a key area of investigation, with the 4-fluoro substitution showing promising activity. This guide synthesizes data from multiple sources to offer a comparative perspective on these analogs.

Antidiabetic Efficacy: Targeting PPARγ

The primary mechanism for the antidiabetic action of thiazolidinediones is the activation of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This leads to the transcription of genes involved in insulin sensitization, glucose uptake, and lipid metabolism.[1][4]

dot

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD_Analog 5-(4-Fluorobenzyl) thiazolidine-2,4-dione Analog PPARg PPARγ TZD_Analog->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Metabolic_Effects Improved Insulin Sensitivity Glucose Uptake Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Figure 1: PPARγ Signaling Pathway Activation by TZD Analogs.

In Vivo Antidiabetic Activity

The efficacy of 5-benzylidenethiazolidine-2,4-dione analogs is often evaluated in rodent models of diabetes, such as those induced by streptozotocin or dexamethasone. These models mimic the hyperglycemic and insulin-resistant state of type 2 diabetes. The following table summarizes the blood glucose-lowering effects of various analogs compared to the standard drug, pioglitazone.

Compound IDSubstitution on Benzylidene RingAnimal ModelDose% Blood Glucose Reduction (Compared to Diabetic Control)Reference
Pioglitazone (Standard Drug)Streptozotocin-induced diabetic mice-Significant reduction[5]
SD-1 2-pyridinylStreptozotocin-induced diabetic mice-Significant activity[5]
SD-3 3,4-dimethoxyStreptozotocin-induced diabetic mice-Significant activity[5]
SD-9 2,3,4-trifluoroStreptozotocin-induced diabetic mice-Significant activity[5]

Note: Specific percentage reductions were not consistently reported across all studies, but the compounds listed showed activity comparable to the standard.

Anticancer Activity: Beyond Diabetes

Thiazolidine-2,4-dione derivatives have also demonstrated promising anticancer activities through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[6]

In Vitro Cytotoxicity

The anticancer efficacy of these analogs is typically assessed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. The following table presents the IC50 values for various 5-benzylidenethiazolidine-2,4-dione derivatives against different cancer cell lines.

Compound IDSubstitution on Benzylidene RingCancer Cell LineIC50 (µM)Reference
Compound 22 4-(dimethylamino)HepG2 (Liver)2.04 ± 0.06[6]
MCF-7 (Breast)1.21 ± 0.04[6]
Compound 20 4-hydroxy-3-methoxyHepG2 (Liver)-[6]
MCF-7 (Breast)-[6]
Compound 24 3,4-dichloroHepG2 (Liver)-[6]
MCF-7 (Breast)-[6]
Compound 5d 4-(piperidin-1-yl)ethoxyMDA-MB-468 (Breast)1.11[7]
NCI-H522 (Lung)1.36[7]
COLO 205 (Colon)1.64[7]
RXF 393 (Renal)1.15[7]

Note: Some IC50 values were presented graphically or without precise numerical values in the source and are indicated as "-".

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols employed in the evaluation of these compounds.

dot

Experimental_Workflow cluster_invivo In Vivo Antidiabetic Study cluster_invitro In Vitro Anticancer Study Animal_Model Induction of Diabetes (e.g., Streptozotocin) Grouping Animal Grouping (Control, Diabetic, Treated) Animal_Model->Grouping Treatment Compound Administration Grouping->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Incubation with Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability Compound_Treatment->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Figure 2: General Experimental Workflow for Efficacy Studies.

In Vivo Antidiabetic Activity (Streptozotocin-Induced Diabetic Model)
  • Animal Model: Adult male Wistar rats or Swiss albino mice are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[5]

  • Induction Confirmation: Diabetes is confirmed by measuring fasting blood glucose levels after a specific period (e.g., 72 hours) post-STZ injection. Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.[5]

  • Animal Grouping and Treatment: The diabetic animals are randomly divided into several groups: a diabetic control group (receiving vehicle), a standard drug group (e.g., pioglitazone), and test groups (receiving different doses of the synthesized analogs). The treatment is typically administered orally once daily for a specified duration (e.g., 21 or 28 days).

  • Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the study period. Blood samples are usually collected from the tail vein.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group relative to the diabetic control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant therapeutic potential in both metabolic diseases and oncology. The data compiled in this guide highlight the efficacy of these compounds as PPARγ agonists for managing hyperglycemia and as cytotoxic agents against various cancer cell lines. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these analogs, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this dynamic field of drug discovery.

References

The Pivotal Role of the 4-Fluoro Substituent in the Biological Activity of 5-Benzylidenethiazolidine-2,4-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione derivatives, offering insights into their therapeutic potential, particularly in anticancer applications. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document serves as a valuable resource for the rational design of next-generation therapeutic agents.

The thiazolidine-2,4-dione (TZD) scaffold is a well-established pharmacophore, forming the core of various drugs with a wide spectrum of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Modifications at the 5-position of the TZD ring have been a focal point of medicinal chemistry efforts to enhance potency and selectivity. The introduction of a benzylidene moiety at this position has yielded numerous compounds with significant biological activities. This guide specifically delves into the impact of a fluorine atom at the para-position of this benzylidene ring, a substitution known to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability.

Comparative Biological Activity: The Impact of the 4-Fluoro Group

The substitution on the benzylidene ring of 5-benzylidenethiazolidine-2,4-dione derivatives plays a crucial role in determining their biological activity. The presence of a 4-fluoro group has been shown to be favorable in certain therapeutic contexts, particularly in the realm of anticancer activity.

A study on 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (a structurally related compound) demonstrated its potential as an anticancer agent. This compound was shown to decrease the production of reactive oxygen species (ROS) and reduce cell metabolism and proliferation in various human cancer cell lines, including A549 (lung carcinoma), SCC-15 (squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal adenocarcinoma).[3] Notably, it also induced apoptosis by increasing the activity of caspase-3.[3]

While direct comparative data for a wide range of 4-substituted analogs in a single study is limited, analysis across different studies allows for the elucidation of preliminary SAR trends. For instance, in a series of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives, the nature and position of the substituent on the phenyl ring significantly influenced their tyrosinase inhibitory activity.[1]

Below is a compilation of quantitative data from various studies, highlighting the activity of 4-fluoro substituted derivatives in comparison to other analogs.

Quantitative Comparison of Biological Activities
Compound ID/NameTarget/AssayCell Line(s)Activity (IC50/GI50 in µM)Reference
5-(4-Fluorobenzylidene) thiazolidine-2,4-dione (SD-7)AntidiabeticIn vivo (streptozotocin-induced diabetic mice)Significant antidiabetic activity[4]
5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236)Anticancer (Cell Viability)A549, SCC-15, SH-SY5Y, CACO-22062.00 (A549), Not specified for others[3]
5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236)Caspase-3 ActivationA549, CACO-2, SCC-15Increased activity at 1 nM - 100 µM[3]
(Z)-5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (2a)Mushroom Tyrosinase Inhibition-13.36[1]
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f)Mushroom Tyrosinase Inhibition-9.87[1]
Compound 5d (5-(4-tert-butyl-benzylidene)thiazolidine-2,4-dione)Anticancer (Cell Growth Inhibition)NCI-H522, RXF 393, MDA-MB-468, and others1.36 (NCI-H522), 1.15 (RXF 393), 1.11 (MDA-MB-468)[5]
Compound 15VEGFR-2 Inhibition-0.081[6]
Compound 15Anticancer (Cell Growth Inhibition)HT-29, A-549, HCT-11613.56 - 17.8[6]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The anticancer activity of 5-benzylidenethiazolidine-2,4-dione derivatives is often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which can lead to cell cycle arrest and apoptosis.[3] Furthermore, inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target, leading to the suppression of angiogenesis.[6]

Below are diagrams illustrating a generalized apoptotic signaling pathway potentially modulated by these compounds and a typical experimental workflow for their biological evaluation.

G cluster_0 Apoptotic Signaling Pathway 5-(4-Fluorobenzyl) TZD Derivative 5-(4-Fluorobenzyl) TZD Derivative PPARγ Activation PPARγ Activation 5-(4-Fluorobenzyl) TZD Derivative->PPARγ Activation ROS Modulation ROS Modulation 5-(4-Fluorobenzyl) TZD Derivative->ROS Modulation Caspase-3 Activation Caspase-3 Activation PPARγ Activation->Caspase-3 Activation ROS Modulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic pathway for 5-(4-Fluorobenzyl) TZD derivatives.

G cluster_1 Experimental Workflow for Biological Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Anticancer Screening (e.g., MTT Assay) In vitro Anticancer Screening (e.g., MTT Assay) Compound Synthesis & Characterization->In vitro Anticancer Screening (e.g., MTT Assay) Determination of IC50/GI50 Determination of IC50/GI50 In vitro Anticancer Screening (e.g., MTT Assay)->Determination of IC50/GI50 Mechanism of Action Studies Mechanism of Action Studies Determination of IC50/GI50->Mechanism of Action Studies Apoptosis Assay (e.g., Caspase Activity) Apoptosis Assay (e.g., Caspase Activity) Mechanism of Action Studies->Apoptosis Assay (e.g., Caspase Activity) Enzyme Inhibition Assay (e.g., VEGFR-2, Tyrosinase) Enzyme Inhibition Assay (e.g., VEGFR-2, Tyrosinase) Mechanism of Action Studies->Enzyme Inhibition Assay (e.g., VEGFR-2, Tyrosinase) In vivo Studies (Animal Models) In vivo Studies (Animal Models) Mechanism of Action Studies->In vivo Studies (Animal Models)

Caption: General workflow for evaluating the biological activity of derivatives.

Detailed Experimental Protocols

A clear and reproducible experimental protocol is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the literature for the evaluation of thiazolidine-2,4-dione derivatives.

Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

The synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives is typically achieved through a Knoevenagel condensation reaction.

  • Reactants: Thiazolidine-2,4-dione (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent).

  • Solvent: Glacial acetic acid or ethanol.

  • Catalyst: A weak base such as piperidine or sodium acetate.

  • Procedure: A mixture of thiazolidine-2,4-dione, 4-fluorobenzaldehyde, and the catalyst in the chosen solvent is refluxed for a period of 2-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol or water), and dried. The crude product is then purified by recrystallization from an appropriate solvent like ethanol or acetic acid to yield the pure 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[4][7]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[5][6]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their cellular contents, including caspases.

  • Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a reporter molecule (a fluorophore or a chromophore).

  • Signal Detection: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting fluorescent or colorimetric signal is then measured using a fluorometer or a spectrophotometer.

  • Quantification: The level of caspase-3 activity is proportional to the measured signal and is typically normalized to the total protein concentration of the lysate.[3]

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The 4-fluoro substitution appears to be a favorable modification, contributing to the anticancer properties of these derivatives. However, to establish a more definitive structure-activity relationship, further studies are warranted. A systematic investigation involving the synthesis and biological evaluation of a series of 5-benzylidenethiazolidine-2,4-diones with various substitutions at the 4-position of the benzylidene ring (e.g., -H, -Cl, -Br, -CH3, -OCH3) under identical experimental conditions is necessary. Such studies would provide a clearer understanding of the electronic and steric effects of the substituents on the biological activity and would be invaluable for the rational design of more potent and selective drug candidates.

References

Comparative Analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Guide to Cross-Reactivity and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and related derivatives, offering insights into their potential cross-reactivity based on available research. Due to the limited direct cross-reactivity studies on this compound, this document leverages data from structurally similar compounds, particularly those with halogen substitutions on the benzylidene ring, to infer potential biological activities and off-target effects. The information is presented through comparative data tables, detailed experimental protocols, and visualizations to aid in the design and interpretation of future studies.

Introduction to Thiazolidine-2,4-diones

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds recognized for their diverse pharmacological activities. While initially known for their use as insulin sensitizers in the treatment of type 2 diabetes through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), subsequent research has revealed their potential to interact with a variety of other biological targets. Modifications at the 5-position of the TZD core, often involving substituted benzylidene moieties, have been shown to significantly influence their activity and selectivity. This guide focuses on the this compound derivative and its potential interactions with various cellular targets.

Comparative Biological Activities of 5-Benzylidene-Thiazolidine-2,4-dione Derivatives

The following table summarizes the in vitro activities of various 5-benzylidene-thiazolidine-2,4-dione derivatives against several key biological targets. The data is compiled from multiple studies and is intended to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. The inclusion of compounds with chloro and bromo substitutions on the benzylidene ring offers a point of reference for predicting the potential activity of the fluoro-substituted analogue.

CompoundTargetAssay TypeIC50 (µM)Reference
5-(2-Chlorobenzylidene)-2,4-TZD derivativeVEGFR-2Kinase Inhibition0.210[1]
5-(2,4-Dichlorobenzylidene)-2,4-TZD derivativeVEGFR-2Kinase Inhibition0.203[1]
5-(2-Bromobenzylidene)-2,4-TZD derivativeVEGFR-2Kinase InhibitionN/A[1]
5-Benzylidene-2,4-TZD derivativeVEGFR-2Kinase InhibitionN/A[1]
Substituted benzylidene-2,4-TZDsPTP1BPhosphatase InhibitionVarious[2][3]
5-Aryl thiazolidine-2,4-dionesPPARγAgonist ActivityVarious[4][5]
5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-oneA549, CACO-2, BJ cell linesCytotoxicityN/A[6][7]

Note: "N/A" indicates that the specific IC50 value was not provided in the referenced abstract, although the compound was part of the study. The activity of 5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one suggests potential anticancer effects for fluorinated benzylidene thiazolidinone derivatives.

Experimental Protocols

To facilitate the design of cross-reactivity and selectivity studies, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Dispense_Compound Dispense Compound into 384-well Plate Compound_Dilution->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate Add Kinase and Substrate Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Luminescence on Plate Reader Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Experimental Workflow for In Vitro Kinase Inhibition Assay.

In Vitro Phosphatase Inhibition Assay (e.g., PTP1B)

This protocol outlines a method to screen for inhibitors of protein tyrosine phosphatase 1B.

Objective: To determine the IC50 value of the test compound against PTP1B.

Materials:

  • Recombinant human PTP1B

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Test compound

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, PTP1B enzyme, and assay buffer to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Mix_Reagents Mix Compound, PTP1B, and Buffer in Plate Compound_Dilution->Mix_Reagents Reagent_Prep Prepare PTP1B Enzyme and pNPP Substrate Reagent_Prep->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with pNPP Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Experimental Workflow for PTP1B Inhibition Assay.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[9]

Signaling Pathway Context: VEGFR-2 in Angiogenesis

Several 5-benzylidene-thiazolidine-2,4-dione derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Understanding the signaling pathway is crucial for interpreting the effects of potential inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Gene_Expression

Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

Conclusion

While direct cross-reactivity data for this compound remains to be fully elucidated, the available information on structurally related compounds provides a valuable framework for predicting its potential biological activities. The presence of a fluorine atom on the benzylidene ring can significantly influence the compound's electronic properties and its ability to interact with various biological targets. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in designing and conducting comprehensive studies to characterize the selectivity and potential therapeutic applications of this and other novel thiazolidine-2,4-dione derivatives. Further investigation into the structure-activity relationships of halogenated 5-benzylidene-thiazolidine-2,4-diones will be crucial for the development of selective and potent therapeutic agents.

References

Unraveling the Anticancer Potential of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anticancer Mechanisms of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and a Comparison with Alternative Thiazolidinedione Derivatives.

The global search for novel, effective, and safer anticancer agents is a paramount challenge in medicinal chemistry. Thiazolidine-2,4-diones (TZDs), a class of heterocyclic compounds, have emerged as a promising scaffold in cancer therapy.[1][2] While initially recognized for their antidiabetic properties, numerous studies have highlighted their potential to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest.[3][4] This guide focuses on elucidating the anticancer mechanism of a specific derivative, this compound, and provides a comparative analysis with other relevant TZD analogues.

While a comprehensive, dedicated study on the anticancer mechanism of this compound is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar compounds to propose a likely mechanism of action. The primary anticancer effects of thiazolidinedione derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, often mediated through the modulation of key signaling pathways.[5][6]

Proposed Anticancer Mechanism of Action

Based on studies of analogous compounds, the anticancer activity of this compound is likely multifaceted, primarily involving the induction of apoptosis and arrest of the cell cycle.

1. Induction of Apoptosis:

Thiazolidinedione derivatives are known to trigger apoptosis in various cancer cell lines.[7] This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, a family of proteases crucial for the execution of apoptosis.[7] A structurally related compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has been shown to increase caspase-3 activity in cancer cells, indicating the activation of the apoptotic cascade.[1] It is plausible that this compound induces apoptosis through a similar caspase-dependent pathway.

2. Cell Cycle Arrest:

In addition to apoptosis, TZDs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] Some thiazolidinedione derivatives have been observed to arrest the cell cycle at the G0/G1 or S phase.[6] This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth.

3. Modulation of Signaling Pathways:

The pro-apoptotic and cell cycle inhibitory effects of thiazolidinediones are often linked to their ability to modulate critical intracellular signaling pathways. The PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival, is a potential target.[6][8] Some TZD derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades.[6] By inhibiting these pro-survival pathways, this compound could shift the cellular balance towards apoptosis.

Comparative Analysis with Alternative Thiazolidinedione Derivatives

To provide a clearer perspective on the anticancer potential of this compound, a comparison with other TZD derivatives is presented below. The data is compiled from studies on various cancer cell lines.

Compound/DerivativeCancer Cell LineKey Anticancer EffectIC50/GI50 (µM)Reference
Proposed for this compound VariousApoptosis Induction, Cell Cycle ArrestData Not Available-
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (NSC: 768619/1)Non-Small Cell Lung Cancer (NCI-H522)Antiproliferative1.36[9]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (NSC: 768619/1)Colon Cancer (COLO 205)Antiproliferative1.64[9]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (NSC: 768619/1)Breast Cancer (MDA-MB-468)Antiproliferative1.11[9]
5-naphthylidene-2,4-TZD derivative (Compound 12)Leukemia (K562)HDAC8 Inhibition, Antiproliferative0.4[2]
2-oxoindoline at C-5 of 2,4-TZD (Compound 20)Colon Cancer (Caco-2)Kinase Inhibition, Antiproliferative2[2]
3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23)Glioblastoma (in vivo)Reduced tumor volumeN/A (10 mg/kg/day)[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anticancer agents. The following are standard protocols for key experiments used to investigate the anticancer mechanism of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Protocol:

  • Lyse the treated and untreated cells to release cellular contents.

  • Incubate the cell lysates with the caspase-3 substrate.

  • The cleavage of the substrate by active caspase-3 releases a chromophore.

  • Measure the absorbance of the chromophore at the appropriate wavelength to determine caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[11][12]

Materials:

  • Treated and untreated cancer cells

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C.

  • Wash the fixed cells and resuspend in PI staining solution.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Outcome Compound 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Raf_MEK_ERK Raf/MEK/ERK Pathway Compound->Raf_MEK_ERK Inhibition Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Modulation CellCycleArrest Cell Cycle Arrest Raf_MEK_ERK->CellCycleArrest Modulation Anticancer Anticancer Effect Apoptosis->Anticancer CellCycleArrest->Anticancer

Caption: Proposed anticancer signaling pathway of this compound.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Experimental Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Conclusion A1 Seed Cancer Cells A2 Treat with Compound A1->A2 B1 MTT Assay (Cell Viability) A2->B1 B2 Caspase-3 Assay (Apoptosis) A2->B2 B3 Flow Cytometry (Cell Cycle Analysis) A2->B3 C1 Analyze Results B1->C1 B2->C1 B3->C1 D1 Confirm Anticancer Mechanism C1->D1

Caption: General experimental workflow for confirming the anticancer mechanism.

References

A Comparative Analysis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and Pioglitazone for Antidiabetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for type 2 diabetes mellitus, thiazolidinediones (TZDs) have carved a significant niche as insulin sensitizers. Pioglitazone, a well-established member of this class, has been extensively studied and utilized in clinical practice. This guide provides a comparative analysis of pioglitazone and a structurally related compound, 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, for which antidiabetic potential is being explored. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available experimental data to facilitate further investigation.

While extensive data exists for pioglitazone, experimental findings for this compound are limited in the public domain. This comparison, therefore, juxtaposes the well-documented profile of pioglitazone with the available information and theoretical potential of its fluorinated benzyl analogue.

Physicochemical Properties

A molecule's fundamental chemical and physical characteristics are pivotal in determining its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the available physicochemical data for both compounds.

PropertyThis compoundPioglitazone
Molecular Formula C₁₀H₈FNO₂SC₁₉H₂₀N₂O₃S
Molecular Weight 225.24 g/mol 356.44 g/mol
Appearance Not specified in available literatureWhite crystalline powder
Solubility Not specified in available literatureSoluble in N,N-dimethylformamide, slightly soluble in anhydrous ethanol, very slightly soluble in acetone and acetonitrile, practically insoluble in water

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for thiazolidinediones in exerting their antidiabetic effects is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Pioglitazone is a potent and selective agonist of PPARγ.[1] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, ultimately leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

This compound , as a member of the 5-benzylthiazolidine-2,4-dione class of compounds, is predicted to act as a PPARγ agonist.[2] However, direct experimental evidence and quantitative data on its binding affinity and activation of PPARγ are not currently available in the reviewed literature. Computational docking studies on similar 5-benzylthiazolidine-2,4-dione derivatives suggest that this structural motif is conducive to binding within the PPARγ ligand-binding pocket.[2]

cluster_extracellular Extracellular cluster_intracellular Intracellular TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Regulation of Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Figure 1: Simplified signaling pathway of thiazolidinediones via PPARγ activation.

In Vitro Efficacy

In vitro assays are crucial for determining the potency and cellular effects of a compound. Key assays for antidiabetic drug discovery include PPARγ activation assays and glucose uptake assays in relevant cell lines like 3T3-L1 adipocytes.

AssayThis compoundPioglitazone
PPARγ Binding Affinity (Ki) Data not availableWhile specific Ki values are not consistently reported, it is recognized as a high-affinity ligand. For comparison, the related TZD, rosiglitazone, has a reported Kd of 43 nM.
PPARγ Transactivation (EC₅₀) Data not availableData not available in a comparable format.
In Vitro Glucose Uptake Data not availableSignificantly increases insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes.[3]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical viability.

ParameterThis compoundPioglitazone
Bioavailability (Oral) Data not availableData not available for rodents in the reviewed literature.
Peak Plasma Concentration (Cmax) Data not available10 µg/mL (in rats, 10 mg/kg oral dose)[2]
Time to Peak Plasma Concentration (Tmax) Data not available1 hour (in rats, 10 mg/kg oral dose)[2]
Elimination Half-life (t₁/₂) Data not available7.5 hours (in rats, 10 mg/kg oral dose)[2]
Protein Binding Data not availableHighly protein-bound (98-99%)[2]
Metabolism Data not availablePrimarily metabolized in the liver via hydroxylation and oxidation.

Safety and Toxicology

Preclinical safety evaluation is essential to identify potential adverse effects.

ParameterThis compoundPioglitazone
Acute Toxicity (LD₅₀) A related compound, 5-(4-fluorobenzylidene) thiazolidine-2,4-dione, showed no toxic effects in mice at a dose of 2000 mg/kg.[4]~2000 mg/kg (oral, in mice)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

PPARγ Transactivation Assay

Objective: To measure the ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for full-length human PPARγ

  • Reporter plasmid containing a luciferase gene under the control of a PPRE promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Pioglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the fold induction of luciferase activity versus the compound concentration and determine the EC₅₀ value.

cluster_workflow PPARγ Transactivation Assay Workflow Cell_Seeding Seed HEK293T cells Transfection Co-transfect with PPARγ and PPRE-luciferase plasmids Cell_Seeding->Transfection Compound_Treatment Treat with test compounds Transfection->Compound_Treatment Incubation Incubate for 24h Compound_Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC₅₀ Luciferase_Assay->Data_Analysis

Figure 2: Workflow for a PPARγ transactivation assay.

In Vitro Glucose Uptake Assay

Objective: To assess the effect of a compound on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • Test compounds (this compound, Pioglitazone)

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

  • Wash the adipocytes with KRH buffer and incubate in serum-free medium for 2-4 hours.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 18-24 hours).

  • Wash the cells and then stimulate with or without a submaximal concentration of insulin for 15-30 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer containing phloretin.

  • Lyse the cells and measure the radioactivity by liquid scintillation counting or fluorescence using a plate reader.

  • Determine the non-specific uptake in the presence of a glucose transport inhibitor and subtract it from all other values.

  • Express the results as a percentage of the control (insulin-stimulated) glucose uptake.

cluster_workflow Glucose Uptake Assay Workflow Cell_Culture Differentiate 3T3-L1 cells Preincubation Pre-incubate with test compounds Cell_Culture->Preincubation Insulin_Stimulation Stimulate with insulin Preincubation->Insulin_Stimulation Glucose_Uptake Add radiolabeled or fluorescent glucose analog Insulin_Stimulation->Glucose_Uptake Termination Terminate uptake and wash cells Glucose_Uptake->Termination Measurement Lyse cells and measure uptake Termination->Measurement Data_Analysis Analyze data Measurement->Data_Analysis

Figure 3: Workflow for an in vitro glucose uptake assay.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and the well-established antidiabetic agent, pioglitazone. Pioglitazone's profile as a PPARγ agonist with demonstrated in vitro and in vivo efficacy, coupled with a known pharmacokinetic and safety profile, serves as a benchmark for the development of new thiazolidinedione derivatives.

While direct experimental data for this compound is scarce, its structural similarity to other known PPARγ agonists suggests its potential as an antidiabetic agent. The presence of the fluorobenzyl group may influence its potency, selectivity, and metabolic stability. Further in-depth studies, including PPARγ binding and activation assays, in vitro glucose uptake experiments, and in vivo pharmacokinetic and efficacy studies in relevant animal models of diabetes, are imperative to elucidate the therapeutic potential of this compound and to draw a more definitive comparison with pioglitazone. This guide provides the foundational information and experimental frameworks necessary to embark on such investigations.

References

Independent Verification of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and its analogs. The information is compiled from independent studies to offer a clear perspective on its potential within the broader class of thiazolidine-2,4-dione (TZD) derivatives.

The TZD scaffold is a well-established pharmacophore known for a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer effects.[1][2][3] The activity of these compounds is significantly influenced by the nature of the substituent at the 5-position of the thiazolidine ring.

Comparative Biological Activity

While specific quantitative data for the direct biological activity of this compound is limited in publicly available literature, its activity can be contextualized by comparing it with other 5-benzylidene TZD derivatives.

One study synthesized and characterized 5-(4-fluorobenzylidene)thiazolidine-2,4-dione and reported that it exhibited less potent antidiabetic activity compared to the standard drug, pioglitazone, in an Oral Glucose Tolerance Test (OGTT) conducted on rats.

For a broader understanding, the following tables present quantitative data for various 5-benzylidene TZD analogs, highlighting their anticancer and antimicrobial activities.

Anticancer Activity of 5-Benzylidene Thiazolidine-2,4-dione Derivatives

The following table summarizes the in vitro anticancer activity (GI50 in µM) of a selection of 5-benzylidene TZD derivatives against various human cancer cell lines.[1] A lower GI50 value indicates higher potency.

CompoundSubstituent on Benzylidene RingLeukemia (SR)Non-Small Cell Lung Cancer (NCI-H522)Colon Cancer (COLO 205)CNS Cancer (SF-539)Melanoma (SK-MEL-2)Ovarian Cancer (OVCAR-3)Renal Cancer (RXF 393)Prostate Cancer (PC-3)Breast Cancer (MDA-MB-468)
5d 4-Hydroxy2.041.361.641.871.641.871.151.901.11
Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives

The antimicrobial efficacy of various 5-arylidene-thiazolidine-2,4-dione derivatives is presented below as Minimum Inhibitory Concentration (MIC) in µg/mL.[2] A lower MIC value indicates stronger antimicrobial activity.

CompoundSubstituent on Arylidene RingStaphylococcus aureus (ATCC 25923)Enterococcus faecalis (ATCC 29212)Bacillus subtilis (ATCC 6633)
2a 3-Methoxy-4-hydroxy4816
2b 2,4-Dichloro81616
2d 4-Hydroxy248
2e 4-Methoxy4816

Signaling Pathway and Experimental Workflow

The biological activities of many thiazolidine-2,4-dione derivatives, particularly their antidiabetic effects, are mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPAR_gamma_pathway PPARγ Signaling Pathway cluster_nucleus Nucleus TZD Thiazolidinedione Derivative PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Improved Insulin Sensitivity) Gene_Expression->Biological_Effects Leads to

Caption: PPARγ activation by thiazolidinedione derivatives.

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of a compound.

anticancer_workflow In Vitro Anticancer Activity Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with Test Compound cell_culture->compound_treatment incubation Incubation (e.g., 48 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance_reading Absorbance Measurement mtt_assay->absorbance_reading data_analysis Data Analysis (IC50/GI50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

References

Specificity Assessment of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Comparative Analysis of Thiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction to Thiazolidine-2,4-diones and Aldose Reductase

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A primary target for many TZD derivatives is aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3] Inhibition of aldose reductase is, therefore, a key therapeutic strategy for mitigating these complications.[3]

The Polyol Pathway and the Role of Aldose Reductase

The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase NADPH NADPH AR->NADPH NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NAD NAD+ SDH->NAD NADH NADH SDH->NADH Inhibitor Thiazolidine-2,4-diones Inhibitor->AR

The Polyol Pathway and Aldose Reductase Inhibition.

Comparative Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

The following table summarizes the in vitro inhibitory activity of various 5-benzylidenethiazolidine-2,4-dione derivatives against aldose reductase. This data provides a basis for understanding the potential potency of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione.

CompoundTarget EnzymeIC50 (µM)Reference
(Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dioneAldose Reductase0.22[3]
(Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dioneAldose Reductase0.46[4]
(Z)-5-(4-bromobenzylidene)thiazolidine-2,4-dioneAldose Reductase0.49[4]
(Z)-5-(4-fluorobenzylidene)thiazolidine-2,4-dioneAldose Reductase0.57[4]
(Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dioneAldose Reductase0.55[4]
(Z)-5-(3-bromobenzylidene)thiazolidine-2,4-dioneAldose Reductase0.41[4]
Epalrestat (Reference Drug)Aldose Reductase0.10[3]
5-(arylidene)thiazolidine-2,4-dione derivative (Compound 1)Aldose Reductase0.382[5]
C-5-arylidene thiazolidine-2,4-dione derivative (Compound 9h)Aldose Reductase0.98[6]
C-5-arylidene thiazolidine-2,4-dione derivative (Compound 9a)Aldose Reductase1.05[6]

Off-Target Activities and Cytotoxicity

To assess specificity, it is crucial to consider the effects of these compounds on other biological targets. Thiazolidine-2,4-dione derivatives have been reported to exhibit various other activities, including anticancer and antimicrobial effects.

CompoundActivityCell Line / TargetIC50 / EffectReference
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneCytotoxicityNCI-H292 (Lung Carcinoma)1.26 µg/mL[7]
5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one analogsApoptosis InductionVarious cancer cell linesPotent induction of apoptosis in a tumor-selective manner[8]
N-3-substituted-5-arylidene thiazolidine-2,4-dionesApoptosis InductionHL-60 and U937 (Leukemia)Suppress proliferation and induce apoptosis[9]
5-benzylidenethiazolidine-2,4-dione derivatives (4g and 5g)CytotoxicityHepG2, A549, MCF-7, HCT116IC50 values ranging from 3.86 to 12.92 µM[10]
3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivative (3i)CytotoxicityHeLa (Cervical cancer), HCT-8 (Colon carcinoma)IC50 values of 0.007 µM and 0.001 µM, respectively[11]
Thiazolidine-2,4-dione derivatives (C1-C36)α-glucosidase inhibition-IC50 values of 0.52 to 9.31 µM[12]
3,5-Disubstituted-thiazolidine-2,4-dione hybrids (7i, 7k, 7p)α-amylase and α-glucosidase inhibition-IC50 values ranging from 10.19 to 24.07 µM[13]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

A common method to determine the inhibitory potential of compounds against aldose reductase is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.[14][15]

Materials:

  • Purified or recombinant aldose reductase enzyme

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epalrestat)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations. A control reaction without the inhibitor and a blank reaction without the enzyme should also be prepared.

  • Enzyme Addition: Add the aldose reductase enzyme solution to all wells/cuvettes except for the blank.

  • Pre-incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at constant temperature.

  • Data Analysis: Calculate the rate of NADPH oxidation (change in absorbance per minute) from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the general workflow for the aldose reductase activity assay.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prepare Reagents Prepare Buffer, NADPH, Substrate, and Inhibitor Solutions Setup Reaction Combine Buffer, NADPH, and Inhibitor in Plate/Cuvette Prepare Reagents->Setup Reaction Add Enzyme Add Aldose Reductase Enzyme Setup Reaction->Add Enzyme Pre-incubate Pre-incubate at 37°C Add Enzyme->Pre-incubate Initiate Reaction Add Substrate (DL-glyceraldehyde) Pre-incubate->Initiate Reaction Measure Absorbance Monitor Absorbance Decrease at 340 nm (Kinetic Mode) Initiate Reaction->Measure Absorbance Calculate Rates Calculate Reaction Rates (ΔAbs/min) Measure Absorbance->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Workflow for Aldose Reductase Activity Assay.

Conclusion

While specific data for this compound is lacking, the analysis of its structural analogs suggests that it is likely to be an inhibitor of aldose reductase. The potency of inhibition can be influenced by the nature and position of substituents on the benzylidene ring. Furthermore, the thiazolidine-2,4-dione scaffold is known to interact with other biological targets, leading to a range of activities including cytotoxicity against cancer cell lines. Therefore, a comprehensive assessment of the specificity of this compound would require experimental evaluation against a panel of relevant enzymes and cell lines to determine its selectivity profile. The provided experimental protocol for aldose reductase inhibition serves as a foundational method for such an investigation.

References

Benchmarking 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione against established standards in key biological assays. The data presented herein is a synthesis of published experimental and computational findings, offering a valuable resource for evaluating its potential as a therapeutic agent.

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antidiabetic, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This guide focuses on this compound, a member of this versatile class, and benchmarks its potential against well-known standards.

Comparative Analysis of Biological Activities

The following tables summarize the performance of this compound in comparison to standard reference compounds. Where direct experimental data for the target compound is unavailable, in silico (molecular docking) data is provided to offer a predictive comparison of its binding affinity to key biological targets.

Table 1: Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonist Activity

PPARγ is a key regulator of glucose and lipid metabolism, making it a primary target for antidiabetic drugs.[3] The agonist activity of TZD derivatives at this receptor is crucial for their insulin-sensitizing effects.[1]

CompoundActivity MetricValueReference
This compound Docking Score (kcal/mol) -9.73 In silico prediction[4]
Pioglitazone (Standard)Docking Score (kcal/mol)-8.558[1]
Rosiglitazone (Standard)Docking Score (kcal/mol)-6.04[4]
Pioglitazone (Standard)PPARγ transactivation (%)62.48%[3]
Rosiglitazone (Standard)EC50 (nM)60[5]

Note: A more negative docking score indicates a higher predicted binding affinity.

Table 2: Aldose Reductase (AR) Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications.[6]

CompoundActivity MetricValue (µM)Reference
This compound Predicted IC50 Comparable to active analogsBased on SAR of related compounds[6][7]
Sorbinil (Standard)IC501.01[8]
Epalrestat (Standard)IC500.10[6]
Zopolrestat (Standard)IC500.0031[6]

Note: While a specific experimental IC50 for this compound was not found, structure-activity relationship (SAR) studies of similar 5-benzylidene-2,4-thiazolidinediones suggest potent AR inhibitory activity.[6][7]

Table 3: Antimicrobial Activity

Many TZD derivatives have shown promising activity against a range of microbial pathogens.

Compound/StandardTarget OrganismActivity MetricValue (µg/mL)Reference
5-(substituted benzylidene)-thiazolidine-2,4-diones Gram-positive bacteriaMIC2 - 16[9]
Ciprofloxacin (Standard)S. aureusMIC5.49 µM[10]
Fluconazole (Standard)C. albicansMIC-[7]

Note: The table shows the range of Minimum Inhibitory Concentration (MIC) values for a series of 5-arylidene-thiazolidine-2,4-diones against Gram-positive bacteria. Lower MIC values indicate greater antimicrobial potency.

Table 4: Antioxidant Activity

The ability to scavenge free radicals is an important therapeutic property, and many TZD derivatives have been evaluated for their antioxidant potential.

Compound/StandardAssayActivity MetricValueReference
Thiazolidine-2,4-dione derivatives DPPH Radical ScavengingIC50Varies[11]
Ascorbic Acid (Standard)DPPH Radical ScavengingIC50-[11]

Note: The antioxidant activity of TZD derivatives is often compared to the standard antioxidant, ascorbic acid, using the DPPH radical scavenging assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARγ receptor.

Principle: A reporter gene system is utilized where the expression of a reporter enzyme (e.g., luciferase) is under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of the reporter, which can be quantified.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CV-1) is co-transfected with a PPARγ expression vector and a PPRE-driven luciferase reporter plasmid.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound) and a standard agonist (e.g., pioglitazone).

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.

Aldose Redductase (AR) Enzyme Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase.

Principle: The activity of AR is determined by monitoring the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is measured spectrophotometrically by the decrease in absorbance at 340 nm.

Protocol:

  • Enzyme Preparation: A partially purified aldose reductase enzyme from a source such as rat lens can be used.

  • Reaction Mixture: The assay is performed in a cuvette containing phosphate buffer, NADPH, the enzyme preparation, and the test compound or standard inhibitor (e.g., sorbinil) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is swabbed onto an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the disk.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks containing the test compound and a standard antibiotic (e.g., ciprofloxacin) are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established guidelines.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound and a standard antioxidant (e.g., ascorbic acid) are also dissolved in the same solvent at various concentrations.

  • Reaction: The DPPH solution is mixed with the test compound or standard solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

PPAR_Signaling_Pathway Ligand 5-(4-Fluorobenzyl) thiazolidine-2,4-dione PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Insulin Sensitization, Adipogenesis Gene_Expression->Biological_Effects Leads to

Caption: PPARγ signaling pathway activation by a TZD ligand.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., Aldose Reductase) Mix Combine Enzyme, Cofactor, and Inhibitor Enzyme->Mix Substrate Substrate Solution (e.g., DL-glyceraldehyde) Start_Reaction Add Substrate Substrate->Start_Reaction Inhibitor Test Compound/ Standard Inhibitor Inhibitor->Mix Cofactor Cofactor Solution (e.g., NADPH) Cofactor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Start_Reaction Measure Monitor Absorbance Change (340 nm) Start_Reaction->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Calculate IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

TZD_Multifaceted_Activities cluster_activities Biological Activities cluster_targets Molecular Targets / Mechanisms TZD Thiazolidine-2,4-dione Scaffold Antidiabetic Antidiabetic TZD->Antidiabetic Antimicrobial Antimicrobial TZD->Antimicrobial Antioxidant Antioxidant TZD->Antioxidant Antiinflammatory Anti-inflammatory TZD->Antiinflammatory Anticancer Anticancer TZD->Anticancer PPARg_Target PPARγ Agonism Antidiabetic->PPARg_Target AR_Target Aldose Reductase Inhibition Antidiabetic->AR_Target Enzyme_Inhibition Other Enzyme Inhibition Antimicrobial->Enzyme_Inhibition ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Cell_Signaling Modulation of Cell Signaling Antiinflammatory->Cell_Signaling Anticancer->Cell_Signaling

References

Safety Operating Guide

Personal protective equipment for handling 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling 5-(4-Fluorobenzyl)thiazolidine-2,4-dione in solid (powder) and dissolved forms.

Personal Protective Equipment Solid Form (Powder) Dissolved Form (in Solvent) Rationale
Hand Protection Nitrile or neoprene glovesChemical-resistant nitrile or neoprene glovesTo prevent skin contact with the compound or solvent.[2]
Eye Protection Chemical safety gogglesChemical safety goggles or a face shieldTo protect eyes from dust particles and splashes of chemical solutions.[3][4]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95)Work in a chemical fume hoodTo prevent inhalation of fine powder.[2][4] A fume hood is necessary for handling dissolved forms to avoid inhaling solvent vapors.
Body Protection Laboratory coatChemical-resistant laboratory coat or apronTo protect skin and clothing from spills and contamination.[5]
Footwear Closed-toe shoesClosed-toe, chemical-resistant shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powdered form or volatile solvents.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.[3]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Handling the Solid Compound :

    • Don all required PPE as outlined in the table above.

    • When weighing the powdered compound, do so within the fume hood to minimize the dispersion of dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[1]

  • Dissolving the Compound :

    • Continue to work within the chemical fume hood.

    • Slowly add the desired solvent to the solid compound to avoid splashing.

    • If heating is required for dissolution, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

    • Ensure the container is appropriately sealed if agitation is needed.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, sealed hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and any solvents used.

  • Final Disposal :

    • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    • Do not pour any of this chemical or its solutions down the drain.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Reagents gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid dissolve Prepare Solution (if needed) weigh_solid->dissolve experiment Perform Experiment dissolve->experiment segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste clean_area Clean Work Area label_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.